2H-[1,2'-Bipyridin]-2-one
Description
Contextualization within Pyridinone and Bipyridine Chemical Space
The chemical structure of 2H-[1,2'-Bipyridin]-2-one incorporates two key heterocyclic systems: a pyridinone ring and a pyridine (B92270) ring, linked together. Pyridinones are a class of six-membered heterocyclic compounds containing a nitrogen atom and a carbonyl group within the ring. nih.gov They exist in two primary isomeric forms, 2-pyridinone and 4-pyridinone, with the 2-pyridinone form being particularly prevalent in medicinal chemistry. nih.gov This scaffold is valued for its ability to act as a bioisostere for various functional groups, including amides and phenols, and for its capacity to form multiple hydrogen bonds, which can enhance water solubility and interactions with biological targets. nih.gov
Bipyridines, on the other hand, consist of two interconnected pyridine rings. wikipedia.org There are six possible regioisomers, with 2,2'-bipyridine (B1663995) and 4,4'-bipyridine (B149096) being the most prominent. wikipedia.org 2,2'-Bipyridine is a widely used bidentate chelating ligand in coordination chemistry, forming stable complexes with a vast array of transition metals. wikipedia.orgwikipedia.orgnih.gov These complexes are integral to fields such as catalysis, materials science, and photochemistry. wikipedia.orgnih.gov The 4,4'-bipyridine isomer is a key precursor to the herbicide paraquat (B189505) and is used in the construction of coordination polymers. wikipedia.org
This compound uniquely combines these two structural motifs. It possesses the pyridinone's potential for hydrogen bonding and specific biological interactions, alongside the bipyridine's inherent ability to coordinate with metal ions. This duality makes it a versatile building block in organic synthesis, allowing for the creation of more complex molecules with tailored properties. For instance, it has been used as a readily available substrate in cobalt/copper-cocatalyzed reactions to synthesize more complex fused heterocyclic systems like imidazo[1,2-a:3,4-a']dipyridiniums. nih.govacs.org
Historical Trajectory of Research on Related N-Heterocyclic Architectures
The study of N-heterocyclic compounds has a rich history that lays the groundwork for contemporary research on molecules like this compound. The journey of 2,2'-bipyridine, a closely related parent structure, began with its discovery in 1888. nih.gov Over the subsequent five decades, its role evolved from a chemical curiosity to a cornerstone ligand in coordination chemistry, particularly after the recognition of the high stability of its metal complexes, such as [Fe(bpy)₃]²⁺. nih.gov Early synthetic methods involved the oxidative coupling of pyridine, often using metal catalysts in what could be considered early examples of template reactions. nih.gov
In parallel, the broader field of N-heterocyclic chemistry saw the rise of other significant structural classes. The development of N-heterocyclic carbenes (NHCs), first synthesized in the 1960s, represents a major landmark. nih.gov Although their stability and utility as ligands in organometallic chemistry were not fully appreciated until the 1990s, NHCs have since become indispensable tools in catalysis, enabling a wide range of chemical transformations with high efficiency and selectivity. thieme.deresearchgate.netresearchgate.net
The synthesis of new heterocyclic ligands has often involved coupling pre-formed rings through metal-catalyzed reactions or constructing the rings via condensation or cycloaddition reactions. mdpi.com This historical progression, from the initial synthesis of fundamental building blocks like pyridine to the development of sophisticated ligands like bipyridines and NHCs, has continuously expanded the synthetic chemist's toolkit, enabling the creation of complex architectures with precise control over their physicochemical properties. mdpi.com
Current Significance and Emerging Research Directions for Substituted Pyridinones
Substituted pyridinones are currently of high interest in several areas of chemical research, most notably in medicinal chemistry and catalysis. The pyridinone scaffold is a "privileged" structure, appearing in numerous biologically active compounds. nih.gov Its derivatives have been investigated as potent inhibitors for a variety of therapeutic targets. For example, pyridinone-based compounds have been designed as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV, demonstrating high potency against both wild-type and drug-resistant viral strains. frontiersin.org They have also been explored as inhibitors of enzymes like isocitrate dehydrogenase 1 (IDH1), which is implicated in certain cancers. nih.gov In these contexts, the pyridinone moiety often forms crucial hydrogen bonds with the target protein. nih.gov
Emerging research directions focus on leveraging the pyridinone core to create novel molecules with enhanced properties. This includes using scaffold hopping approaches, where the pyridinone ring replaces other aromatic systems (like a phenyl ring) to improve solubility and target binding. nih.govfrontiersin.org Furthermore, the development of new synthetic methodologies for creating polysubstituted pyridines and pyridinones remains an active area. nih.govrsc.org This includes the use of multicomponent reactions, often with nanocatalysts, to build molecular complexity in an efficient and environmentally friendly manner. rsc.org
For compounds like this compound, these trends are highly relevant. The pyridinone portion of the molecule can be substituted to optimize biological activity, while the pyridine ring provides a handle for further functionalization or for creating metal complexes with catalytic or material applications. Research has shown that substituted 2H-[1,2'-bipyridine]-2-one derivatives can be synthesized and utilized in complex chemical reactions, such as Mn(I)-catalyzed C-H alkylation. researchgate.net The continued exploration of such derivatives is expected to yield novel compounds for drug discovery, advanced materials, and catalysis. nih.gov
Structure
3D Structure
Properties
CAS No. |
3480-65-7 |
|---|---|
Molecular Formula |
C10H8N2O |
Molecular Weight |
172.18 g/mol |
IUPAC Name |
1-pyridin-2-ylpyridin-2-one |
InChI |
InChI=1S/C10H8N2O/c13-10-6-2-4-8-12(10)9-5-1-3-7-11-9/h1-8H |
InChI Key |
TTYWSMWHPYKDEW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)N2C=CC=CC2=O |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Reaction Engineering for 2h 1,2 Bipyridin 2 One Derivatives
De Novo Synthetic Routes to the 2H-[1,2'-Bipyridin]-2-one Scaffold
De novo synthesis, the construction of the this compound core from simpler, acyclic, or monocyclic precursors, is a fundamental aspect of its chemistry. These methods are designed to be convergent and flexible, allowing for the introduction of substituents at various positions from the outset.
Cyclization Reactions of Appropriately Substituted Precursors
One of the most direct methods for forming the pyridone ring of the this compound system involves the intramolecular cyclization of a suitably designed precursor. This strategy typically involves forming the pyridone ring onto an existing pyridine (B92270) moiety.
A common approach is the reduction of a nitro group positioned ortho to a side chain capable of cyclization, followed by an intramolecular condensation. For instance, a 2-substituted pyridine bearing a nitro group and a diethylmethylene malonate group can be selectively reduced to an amine. The subsequent treatment of this amino derivative with a base, such as sodium ethoxide in ethanol, induces cyclization to furnish the bicyclic 2-pyridone structure. acs.org This two-step procedure is effective for creating fused pyridone systems and can be adapted for the bipyridinone scaffold. acs.org
Another powerful cyclization strategy involves the cyclocondensation of β-ketoenamides. Starting from 1,3-diketones, β-ketoenamines are formed and subsequently N-acylated with a 2-pyridinecarboxylic acid derivative to yield the key β-ketoenamide precursor. Treatment with reagents like TMSOTf and Hünig's base then promotes the cyclocondensation to form a 4-hydroxypyridine derivative, which exists in tautomeric equilibrium with the pyridone form. This intermediate can be further functionalized.
| Precursor Type | Key Reaction Steps | Reagents | Outcome |
| Nitro-malonate substituted pyridine | 1. Selective nitro group reduction2. Base-mediated intramolecular cyclization | 1. TiCl₃ or other reducing agents2. NaOEt in EtOH | Forms the pyridone ring onto the existing pyridine. acs.org |
| β-Ketoenamide | 1. N-acylation of a β-ketoenamine with a picolinic acid derivative2. Cyclocondensation | 1. Picolinic acid chloride2. TMSOTf, Hünig's base | Formation of a 4-hydroxy-2H-[1,2'-bipyridin]-2-one derivative. |
Intermolecular Coupling Reactions of Pyridine Subunits
Intermolecular coupling reactions are essential for forming the crucial C-C bond that links the two pyridine rings in the this compound scaffold. These methods often employ transition-metal catalysts to join two separate pyridine-based molecules.
Nickel-mediated reductive coupling is a prominent method for creating the 2,2'-bipyridine (B1663995) linkage. Reactions involving 2-halopyridines, often in the presence of a nickel(0) catalyst generated in situ, can efficiently form the desired C-C bond through homocoupling. While historically used for symmetrical bipyridines, this approach can be adapted for intramolecular cyclization to form macrocycles and demonstrates the feasibility of forming the core bipyridine structure under reductive conditions.
Palladium-catalyzed cross-coupling reactions, such as the Stille and Suzuki couplings, offer a more versatile and modular approach. These reactions allow for the coupling of a 2-halopyridine (or a derivative) with a 2-stannylpyridine (Stille) or a 2-pyridylboronic acid (Suzuki). This flexibility enables the synthesis of unsymmetrically substituted bipyridines, which is crucial for constructing complex this compound derivatives. These methods are known for their high yields and tolerance of a wide range of functional groups.
| Coupling Reaction | Catalyst/Reagents | Substrates | Key Feature |
| Nickel-Mediated Homocoupling | NiCl₂, PPh₃, Zn | 2-halopyridines | Effective for symmetrical bipyridine synthesis from readily available precursors. |
| Stille Coupling | Palladium catalyst (e.g., Pd(PPh₃)₄) | 2-halopyridine and 2-stannylpyridine | Modular approach allowing for the connection of two distinct pyridine fragments. |
| Suzuki Coupling | Palladium catalyst (e.g., Pd(PPh₃)₂)Cl₂, K₂CO₃ | 2-halopyridine and 2-pyridylboronic acid | Highly versatile and tolerates a broad scope of functional groups, enabling complex derivative synthesis. |
Catalyzed Tandem Reaction Architectures
Tandem reactions, where multiple bond-forming events occur in a single pot without isolating intermediates, represent a highly efficient strategy for scaffold construction. For this compound synthesis, these can involve a combination of cross-coupling and cyclization steps.
CuI-catalyzed processes are particularly relevant. A one-pot tandem process involving a copper(I) iodide-catalyzed Ullmann-type C-N cross-coupling followed by an intramolecular amidation has been developed for synthesizing related fused heterocyclic systems like pyrido[1,2-a]pyrimidin-4-ones. nih.govresearchgate.netrsc.org This type of sequence, starting from a 2-halopyridine and an appropriate amine-containing precursor, could be conceptually adapted to first form a key C-N bond, which then facilitates a subsequent intramolecular cyclization to build the pyridinone ring. The process typically involves the initial formation of a C-N bond between the pyridine and a suitable partner, followed by a base- and catalyst-mediated ring closure. nih.gov
Rhodium-catalyzed C(sp²)-H alkynylation and intramolecular annulation offers another advanced route. While direct examples for this compound are specific, the methodology of Rh(III)-catalyzed annulation of pyridin-2(1H)-ones with alkynes via double C-H activation is well-established for building fused ring systems. acs.orgnih.govsemanticscholar.org In a hypothetical tandem architecture for a this compound derivative, a rhodium catalyst could first mediate the C-H alkynylation of a pre-existing pyridinone. The newly introduced alkyne moiety could then undergo a subsequent intramolecular annulation or cyclization event, potentially involving another pyridine precursor, to complete the bipyridinone scaffold. These reactions are powerful for creating polycyclic aromatic systems through efficient C-H bond functionalization. nih.gov
Multi-Component Reaction Approaches
Multi-component reactions (MCRs) are one-pot processes where three or more reactants combine to form a product that incorporates most of the atoms of the starting materials. nih.gov This approach is prized for its high atom economy, convergence, and operational simplicity, making it ideal for generating molecular diversity.
The synthesis of the 2-pyridone core is well-suited to MCR strategies, such as the Hantzsch or Guareschi-Thorpe type reactions. rsc.org A plausible MCR route to a this compound derivative could involve the condensation of a 2-pyridyl-substituted aldehyde, an active methylene compound (like malononitrile or a β-ketoester), and an amine or ammonia source. nih.govbeilstein-journals.org The reaction proceeds through a series of condensations and Michael additions to assemble a precursor that undergoes a final intramolecular cyclization and aromatization (or tautomerization) to yield the highly functionalized pyridone ring directly attached to the second pyridine ring. The Groebke–Blackburn–Bienaymé (GBB) reaction is another powerful MCR for creating related imidazo[1,2-a]pyridines and demonstrates the potential for MCRs to rapidly assemble complex heterocyclic systems from simple building blocks.
Functionalization Strategies for Established this compound Systems
Once the core this compound scaffold is assembled, further diversification can be achieved by direct functionalization of the heterocyclic rings. The electronic nature of the two rings—the relatively electron-rich pyridinone and the typically electron-deficient pyridine—dictates the strategies for substitution.
Electrophilic and Nucleophilic Aromatic Substitution on Pyridinone and Bipyridine Moieties
Electrophilic Aromatic Substitution (EAS) Electrophilic aromatic substitution is a fundamental reaction for functionalizing aromatic rings. The outcome on the this compound system is governed by the directing effects of the substituents. The pyridinone ring, with its amide-like character and oxygen atom, is generally activated towards electrophilic attack, directing incoming electrophiles to the ortho and para positions relative to the activating groups. Common EAS reactions include nitration (using HNO₃/H₂SO₄) and halogenation (using Cl₂, Br₂ with a Lewis acid catalyst).
Nucleophilic Aromatic Substitution (SNAr) Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing nucleophiles onto aromatic rings, particularly those that are electron-deficient. The non-oxygenated pyridine ring of the this compound scaffold is more susceptible to SNAr than the pyridinone ring. The reaction is most efficient when a good leaving group (such as a halide or a trimethylaminium group) is present at a position activated by the ring nitrogen (i.e., the ortho or para position). A wide range of nucleophiles, including alkoxides, thiolates, and amines, can be used to displace the leaving group, allowing for extensive functionalization. This method is particularly useful for modifying the electronic and steric properties of the bipyridine moiety.
| Reaction Type | Preferred Ring Moiety | Typical Reagents | Key Considerations |
| Electrophilic Substitution | Pyridinone ring | HNO₃/H₂SO₄ (Nitration), Br₂/FeBr₃ (Bromination) | The pyridinone ring is activated; substitution is directed by existing groups. |
| Nucleophilic Substitution | Non-oxygenated pyridine ring | NaOMe, R-SH, Amines | Requires an electron-deficient ring and a good leaving group at an activated position (ortho/para to N). |
Carbon-Carbon and Carbon-Heteroatom Cross-Coupling Reactions
Cross-coupling reactions are powerful tools for the construction of the biaryl scaffold inherent to this compound. Among these, Suzuki and Ullmann couplings have been prominently featured.
The Suzuki cross-coupling reaction offers a versatile method for forming the C-C bond between the two pyridine rings. This palladium-catalyzed reaction typically involves the coupling of a pyridylboronic acid or ester with a halopyridine. nih.gov A significant challenge in the synthesis of 2,2'-bipyridines via Suzuki coupling has been the instability of 2-pyridylboron compounds. However, the development of stabilized 2-pyridylboronic acid esters has provided a viable solution to this problem, enabling the efficient synthesis of functionalized 2,2'-bipyridines. nih.gov The coordination of the bipyridine product to the palladium catalyst can sometimes lead to a decrease in catalytic activity, a drawback that researchers have sought to overcome through ligand design and optimization of reaction conditions. mdpi.com
The Ullmann homocoupling reaction represents a classical approach to symmetrical biaryls and has been adapted for the synthesis of bipyridine derivatives. lboro.ac.uk This reaction traditionally involves the copper-promoted coupling of aryl halides at elevated temperatures. lboro.ac.uk Modern advancements have introduced palladium and other transition metals as catalysts, often allowing for milder reaction conditions. mdpi.com The Ullmann-type homocoupling of 2-halopyridines can be an effective route to symmetrical 2,2'-bipyridines, which can then be further functionalized to the desired this compound derivatives. lboro.ac.uk
Below is a comparative table of Suzuki and Ullmann reactions for the synthesis of bipyridine scaffolds:
| Feature | Suzuki Cross-Coupling | Ullmann Homocoupling |
| Catalyst | Palladium complexes | Copper, Palladium, Nickel, Gold |
| Reactants | Pyridylboronic acid/ester + Halopyridine | Two molecules of a Halopyridine |
| Key Advantage | High functional group tolerance | Good for symmetrical bipyridines |
| Key Challenge | Instability of some boronic acids | Often requires harsh conditions |
Selective Oxidation and Reduction Transformations
The selective modification of the this compound core through oxidation and reduction is crucial for accessing a wider range of derivatives with tailored properties.
Selective reduction of the bipyridine scaffold can be a nuanced process. Pulse radiolysis studies on 2,2'-bipyridine have shown that one-electron reduction leads to the formation of a radical anion. researchgate.net The stability and subsequent reactivity of this species are pH-dependent. While this provides insight into the fundamental electronic properties, controlled synthetic reductions to specific partially or fully saturated derivatives of this compound require carefully chosen reagents and conditions to avoid over-reduction or non-selective reactions. The pyridone moiety itself can be susceptible to reduction, further complicating the selective transformation of the pyridine ring.
Selective oxidation of the this compound system can be targeted at either the pyridine or the pyridone ring. The nitrogen atom of the pyridine ring can be oxidized to an N-oxide, which can then serve as a handle for further functionalization. Pyridine-N-oxides have been used as substrates in palladium-catalyzed C-H cross-coupling reactions, offering an alternative route to substituted bipyridines. lboro.ac.uk The pyridone ring, being relatively electron-rich, can also undergo oxidative coupling reactions at its C-H bonds, allowing for the introduction of various substituents.
Methodological Advancements in Synthetic Efficiency and Selectivity
Recent research has focused on enhancing the efficiency and selectivity of synthetic routes to this compound derivatives, with a particular emphasis on regioselectivity and the optimization of reaction parameters.
Regioselective and Stereoselective Synthesis Control
Regioselectivity is paramount when constructing unsymmetrically substituted this compound derivatives. The dehydrogenative dimerization of pyridines catalyzed by palladium has been shown to proceed with high regioselectivity at the C2-positions, providing a direct route to 2,2'-bipyridyls. nih.gov Furthermore, the reaction of benzynes with pyridine N-oxides can be tuned to selectively yield 2-substituted pyridines by modifying the reaction conditions, a strategy that could be adapted for the synthesis of the this compound backbone. rsc.org The choice of directing groups and catalysts plays a critical role in controlling the position of new bond formation on the pyridine rings.
Stereoselective synthesis becomes important when chiral centers are introduced into the this compound structure. While the core structure is planar, substituents can be chiral. The development of stereoselective methods, such as asymmetric catalysis, for the synthesis of chiral tetrahydropyridines and other related heterocycles provides a foundation for the future development of stereocontrolled syntheses of this compound derivatives. nih.gov
Optimization of Reaction Conditions and Catalyst Systems
The efficiency of synthetic transformations leading to this compound is highly dependent on the reaction conditions and the catalyst system employed. Systematic optimization is often necessary to achieve high yields and purity. This typically involves screening various catalysts, ligands, bases, solvents, and temperatures.
For instance, in the synthesis of related nitrogen heterocycles, detailed optimization tables are often reported. These studies systematically vary one parameter at a time to identify the optimal conditions. The following table represents a hypothetical optimization for a key cross-coupling step in the synthesis of a this compound precursor:
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(OAc)2 (2) | PPh3 (4) | K2CO3 | Toluene | 100 | 45 |
| 2 | Pd(OAc)2 (2) | SPhos (4) | K2CO3 | Toluene | 100 | 78 |
| 3 | Pd(OAc)2 (2) | SPhos (4) | Cs2CO3 | Toluene | 100 | 85 |
| 4 | Pd(OAc)2 (2) | SPhos (4) | Cs2CO3 | Dioxane | 100 | 92 |
| 5 | Pd(OAc)2 (1) | SPhos (2) | Cs2CO3 | Dioxane | 100 | 90 |
Such optimization studies are crucial for developing robust and scalable synthetic protocols. The choice of ligand is often critical in palladium-catalyzed cross-couplings, as it influences the stability and reactivity of the catalytic species. mdpi.com
Green Chemistry Principles Applied to this compound Synthesis
The application of green chemistry principles to the synthesis of this compound is an increasingly important area of research, aiming to reduce the environmental impact of chemical processes. Key aspects include the use of greener solvents, catalysts, and reaction conditions.
The development of multicomponent reactions (MCRs) for the synthesis of 2-pyridone-containing heterocycles is a prime example of a green synthetic strategy. nih.gov MCRs offer high atom economy and step efficiency by combining three or more reactants in a single operation. The use of environmentally benign solvents, such as ethanol or water, further enhances the green credentials of these methods. vjol.info.vn
The use of reusable heterogeneous catalysts can also contribute to a more sustainable synthesis. For example, supported metal nanoparticles can be used in cross-coupling reactions and then recovered and reused, minimizing waste and catalyst leaching into the product. mdpi.com Furthermore, energy efficiency can be improved by employing microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption. mdpi.com
The following table summarizes some green chemistry approaches applicable to the synthesis of this compound:
| Green Chemistry Principle | Application in Synthesis |
| Atom Economy | Multicomponent reactions to build the core structure. |
| Safer Solvents | Use of ethanol, water, or ionic liquids instead of hazardous organic solvents. |
| Catalysis | Use of recyclable heterogeneous catalysts or earth-abundant metal catalysts. |
| Energy Efficiency | Microwave-assisted synthesis to reduce reaction times and energy input. |
By integrating these principles, the synthesis of this compound and its derivatives can be made more sustainable and environmentally friendly.
Molecular Architecture and Conformational Dynamics of 2h 1,2 Bipyridin 2 One and Its Analogs
X-ray Crystallographic Elucidation of Solid-State Structures
Single-crystal X-ray diffraction provides an unparalleled, atom-level view of molecular structures in the solid state. This technique has been instrumental in determining the precise three-dimensional arrangement of 2H-[1,2'-Bipyridin]-2-one analogs, offering detailed insights into their bond parameters, conformational preferences, and intermolecular interactions.
Bond Lengths, Bond Angles, and Dihedral Angles Analysis
The precise measurement of bond lengths, bond angles, and dihedral angles through X-ray crystallography is fundamental to understanding the molecular geometry of this compound analogs. Analysis of the crystallographic data for a representative analog, 3-(5-(trifluoromethyl)pyridin-2-yl)-5-(trifluoromethyl)pyridin-2(1H)-one, provides a clear picture of its molecular framework.
The inter-ring C-C bond connecting the pyridinone and pyridine (B92270) rings is a critical parameter. In many bipyridine systems, this bond length is typically in the range of 1.48 to 1.50 Å, indicative of a single bond with some degree of π-conjugation influencing its length. The bond lengths within the pyridine and pyridinone rings themselves are consistent with their aromatic and partially saturated character, respectively. The C=O bond of the pyridone ring typically exhibits a length of approximately 1.22 Å, characteristic of a carbonyl group. The C-N bonds within the pyridone ring are of different lengths, with the N-C=O bond being shorter than the N-C=C bond, reflecting the amide nature of this moiety.
Interactive Table: Selected Bond Lengths and Angles for a this compound Analog
| Bond/Angle | Atom 1 | Atom 2 | Atom 3 | Value |
| Bond Lengths (Å) | ||||
| C2-N1 | C2 | N1 | ~1.38 | |
| C6-N1 | C6 | N1 | ~1.39 | |
| C2-O1 | C2 | O1 | ~1.22 | |
| C1'-C2' | C1' | C2' | ~1.49 | |
| Bond Angles (°) | ||||
| C6-N1-C2 | C6 | N1 | C2 | ~123° |
| O1-C2-N1 | O1 | C2 | N1 | ~121° |
| N1-C2-C3 | N1 | C2 | C3 | ~117° |
| N1'-C1'-C2' | N1' | C1' | C2' | ~116° |
| C1'-C2'-N2' | C1' | C2' | N2' | ~123° |
Note: The data presented are approximate values for a representative analog and may vary slightly between different substituted derivatives.
Dihedral angles, particularly the one defining the twist between the two rings (the N-C-C-N dihedral angle), are of paramount importance for understanding the molecule's three-dimensional shape.
Conformational Preferences and Planarity of the Bipyridine Framework
The relative orientation of the two heteroaromatic rings in this compound and its analogs is a key determinant of their chemical and physical properties. In the solid state, these molecules can adopt either a syn (cisoid) or anti (transoid) conformation, referring to the relative positions of the nitrogen atoms of the two rings.
Computational studies on the parent 2,2'-bipyridine (B1663995) have shown that the anti conformer is generally more stable in the gas phase and in non-coordinating environments. researchgate.net However, the introduction of the carbonyl group in the this compound structure, along with substituents and crystal packing forces, can significantly influence this preference.
X-ray crystallographic data reveals that many N-aryl pyridones and related structures exhibit a non-planar conformation. The dihedral angle between the planes of the two rings can vary significantly. For instance, in the crystal structure of 1-(pyrazin-2-yl)pyridin-2(1H)-one, a related analog, the dihedral angle between the pyridine and pyrazine rings is a substantial 46.45 (14)°. This deviation from planarity is a result of steric hindrance between the ortho-hydrogens on the adjacent rings. Complete planarity would lead to significant van der Waals repulsion, thus a twisted conformation is energetically more favorable.
In some cases, intramolecular hydrogen bonding can favor a more planar, syn-like conformation. However, in the absence of such interactions, a twisted arrangement is the norm in the solid state for many bipyridine derivatives.
Polymorphism and Crystal Packing Phenomena
Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, is a critical consideration in materials science and pharmaceuticals. While specific studies on the polymorphism of this compound are not widely reported, the phenomenon is common in related heterocyclic systems. Different polymorphs can arise from variations in crystallization conditions such as solvent, temperature, and pressure, leading to different arrangements of the molecules in the crystal lattice.
The crystal packing of this compound analogs is governed by a combination of non-covalent interactions, including hydrogen bonding, π-π stacking, and van der Waals forces. The presence of the pyridone moiety introduces a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), which can lead to the formation of well-defined supramolecular structures. For instance, in many pyridone-containing crystal structures, molecules form hydrogen-bonded dimers or chains.
Solution-Phase Conformational Analysis
In solution, molecules are not static but exist in a dynamic equilibrium of different conformations. Understanding the conformational dynamics of this compound in solution is crucial for predicting its reactivity, binding affinity to biological targets, and spectroscopic properties.
Inter-annular Rotation Barriers and Torsional Landscapes
The two rings in this compound are connected by a single C-C bond, around which rotation can occur. However, this rotation is not free and is hindered by an energy barrier. This rotational barrier is a key parameter in defining the conformational landscape of the molecule. The height of this barrier determines the rate of interconversion between different rotational isomers (rotamers) at a given temperature.
The primary contributions to the rotational barrier are steric hindrance between the ortho-hydrogens on the adjacent rings and electronic effects. As the rings rotate towards a planar syn conformation, the steric repulsion between the hydrogen atoms on C6 and C3' increases significantly, leading to a high-energy transition state.
Computational studies on 2,2'-bipyridine have provided detailed insights into its torsional potential energy surface. These studies show a global minimum for the planar anti conformation and a local minimum for a twisted syn conformation, with a significant energy barrier separating them. For this compound, the presence of the pyridone ring and its substituents will modulate this landscape. For example, bulky substituents at the ortho positions (e.g., C6 and C3') would be expected to increase the rotational barrier, making interconversion between rotamers slower.
Dynamic NMR Studies for Conformational Exchange
Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful experimental technique for studying conformational exchange processes that occur on the NMR timescale. By analyzing the changes in the NMR spectrum as a function of temperature (Variable Temperature NMR), it is possible to determine the rates of conformational interconversion and the corresponding activation energy barriers.
For a molecule like this compound, if the rotation around the inter-annular C-C bond is slow on the NMR timescale at a given temperature, separate signals may be observed for the different rotamers. As the temperature is increased, the rate of rotation increases. At a certain temperature, known as the coalescence temperature (Tc), the signals for the two rotamers broaden and merge into a single, averaged signal. From the coalescence temperature and the chemical shift difference between the signals of the two rotamers at low temperature, the free energy of activation (ΔG‡) for the rotational barrier can be calculated using the Eyring equation.
Studies on analogous N-aryl amides and other biaryl systems have successfully employed DNMR to quantify rotational barriers. For example, in N,N-dimethylacetamide, the barrier to rotation around the C-N amide bond can be readily determined by monitoring the coalescence of the two N-methyl signals. researchgate.net Similarly, for this compound analogs with appropriate reporter groups, variable-temperature NMR experiments can provide quantitative data on the energy barrier to inter-annular rotation, offering a direct experimental measure of the molecule's conformational flexibility in solution. mdpi.com
Supramolecular Interactions in Crystal Lattices and Self-Assembled Systems
The arrangement of molecules in the crystalline state is directed by a combination of competing and cooperating non-covalent interactions. For bipyridine-based compounds, the pyridyl nitrogen atoms, aromatic rings, and peripheral C-H bonds are all key participants in forming extended supramolecular networks.
Hydrogen bonds are among the most influential forces in the crystal engineering of bipyridine analogs. The pyridyl nitrogen is a proficient hydrogen bond acceptor, readily interacting with suitable donors to form predictable supramolecular synthons.
In co-crystals with dicarboxylic acids, proton transfer from the acid to the bipyridine nitrogen can occur, forming charge-assisted hydrogen bonds (N⁺–H···⁻O) that are particularly strong and directional. semanticscholar.org These interactions often link molecules into one-dimensional chains. semanticscholar.org Similarly, in co-crystals with phenols, O–H···N hydrogen bonds connect the constituent molecules into distinct units. nih.gov The geometry of these interactions is crucial, with typical O···N distances falling in the range of 2.60 to 2.85 Å. nsf.gov
Protonation of 2,2'-bipyridine to form 2,2'-bipyridinium (BiPyH⁺) creates a weak intramolecular hydrogen bond between the two nitrogen atoms, with a calculated energy of approximately 25 kJ/mol. researchgate.netnih.gov In the solid state, these protonated species also engage in extensive intermolecular hydrogen bonding with counter-ions and solvent molecules, leading to complex 3D networks. nsc.ru For this compound, the pyridone oxygen atom would provide an additional strong hydrogen bond acceptor site, further diversifying the potential for network formation.
Table 1: Examples of Hydrogen Bond Geometries in Bipyridine Analogs
| Donor (D) - H···Acceptor (A) | D···A Distance (Å) | D-H···A Angle (°) | Compound System |
|---|---|---|---|
| O–H···N | 2.60 - 2.685 | 108.6 - 120.0 | Pyridyl-bithiophene : Benzoic Acid nsf.gov |
| N⁺–H···⁻O | - | - | BPY H⁺ · OXA⁻ semanticscholar.org |
| C–H···O | - | - | BPY H⁺ · OXA⁻ semanticscholar.org |
| O–H···N | 2.84 (3) | 171 (4) | 4,4'-Bipyridine (B149096) : 4-Nitrophenol nih.gov |
The aromatic pyridine rings in bipyridine and its analogs are highly conducive to π-π stacking interactions, which are vital for stabilizing crystal lattices. These interactions typically occur in a parallel-displaced or offset arrangement to minimize electrostatic repulsion, although face-to-face conformations are also observed. nih.gov
In the crystal structure of 2,2'-bipyridine complexes, π-π stacking between adjacent bipyridine ligands is a common feature, helping to organize the molecules into chains or layers. nsc.ruresearchgate.net The centroid-to-centroid distances for these interactions are generally found between 3.6 and 3.9 Å. nih.govresearchgate.net For instance, in a co-crystal of 4,4'-bipyridine and 4-nitrophenol, π-π interactions between adjacent bipyridine rings exhibit a centroid-to-centroid distance of 3.8255 (11) Å. nih.gov These stacking forces can work in concert with hydrogen bonding to build robust two- and three-dimensional supramolecular architectures. researchgate.net
The stability of these interactions can range from -0.5 to -2.0 kcal/mol and are influenced by the electronic nature of the aromatic rings and any substituents present. rsc.org Theoretical studies confirm that stacking is a significant stabilizing force in various complexes involving pyridyl and oxadiazole rings. mdpi.com
Table 2: Observed π-π Stacking Distances in Bipyridine-Containing Crystals
| Interacting Rings | Centroid-to-Centroid Distance (Å) | Type of Stacking | Compound System |
|---|---|---|---|
| Bipyridine···Bipyridine | 3.635 (2) - 3.693 (2) | Parallel-displaced | NiCl(C₁₀H₈N₂)₂·3H₂O researchgate.net |
| Bipyridine···Bipyridine | 3.8255 (11) | Parallel-displaced | 4,4'-Bipyridine : 4-Nitrophenol nih.gov |
| Bipyridine···Barbiturate | - | Infinite chain | Cu₂(Bipy)₂(H₂O)₂(OH)₂₂·2H₂O nsc.ru |
Beyond strong hydrogen bonds and π-π stacking, weaker non-covalent interactions play a critical role in the fine-tuning of crystal packing. Among these, C-H···π interactions are frequently observed where a C-H bond acts as a weak acid, donating its hydrogen to the electron-rich face of a pyridine ring.
Advanced Spectroscopic Characterization for Molecular Architecture and Electronic State Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment and Electronic Environment Probing
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier analytical tool for the unambiguous determination of molecular structure. It provides crucial information on the connectivity of atoms and their chemical environment. For complex molecules, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is often necessary for complete structural characterization. emerypharma.comuobasrah.edu.iq
Proton (¹H) NMR spectroscopy is a powerful method for identifying the hydrogen atoms within a molecule. The spectrum provides four key pieces of information: chemical shift (δ), integration, multiplicity, and coupling constants (J). hw.ac.uk Chemical shifts indicate the electronic environment of a proton, while coupling constants reveal information about adjacent protons. hw.ac.uk
For the 2H-[1,2'-Bipyridin]-2-one molecule, the protons on the two pyridine (B92270) rings would exhibit distinct signals in the aromatic region of the spectrum (typically 7.0-9.0 ppm). The specific chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atoms and the carbonyl group in the pyridinone ring. Analysis of the splitting patterns (multiplicity) and the magnitude of the J-coupling constants allows for the assignment of each proton to its specific position on the rings. emerypharma.com For instance, protons on adjacent carbons will split each other's signals into doublets, triplets, or more complex multiplets, with the coupling constant providing information about the dihedral angle between them. hw.ac.uk
Table 1: Representative ¹H NMR Data for Substituted 2,2'-Bipyridine (B1663995) Derivatives Note: This table presents typical data for related bipyridine compounds to illustrate the expected values for this compound.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Aromatic H | 7.18 - 9.76 | d, t, m | 1.2 - 8.4 |
Data compiled from studies on various substituted 2,2'-bipyridines. bceln.camdpi.com
Carbon-13 (¹³C) NMR spectroscopy provides direct information about the carbon skeleton of a molecule. ksu.edu.sa Each unique carbon atom in this compound would produce a distinct signal, with its chemical shift indicating its electronic environment and hybridization state (sp², sp³). ksu.edu.saudel.edu
The carbon atoms in the aromatic pyridine rings are expected to resonate in the downfield region of the spectrum (typically 115-150 ppm). libretexts.org The carbonyl carbon (C=O) of the pyridinone ring is highly deshielded and would appear significantly further downfield, typically in the range of 170-185 ppm. libretexts.org The positions of the signals provide a map of the carbon framework, confirming the presence of the two distinct ring systems and the carbonyl functional group. oregonstate.edubhu.ac.in
Table 2: Typical ¹³C NMR Chemical Shift Ranges
| Carbon Environment | Chemical Shift Range (δ, ppm) |
|---|---|
| C=O (in amides/esters) | 170 - 185 |
| C in aromatic rings | 125 - 150 |
This table provides general chemical shift ranges to predict the spectrum of this compound. libretexts.org
When this compound acts as a ligand to form metal complexes, heteronuclear NMR can be used to directly probe the metal center. Techniques like Vanadium-51 (⁵¹V) and Cadmium-113 (¹¹³Cd) NMR are highly sensitive to the coordination environment around the metal ion. huji.ac.ilresearchgate.netresearchgate.net
Similarly, ¹¹³Cd NMR can be employed to quantify the binding of ligands to cadmium centers and to study the thermodynamics and kinetics of complex formation. nih.govdocumentsdelivered.comcmu.edu The ¹¹³Cd chemical shift is sensitive to changes in the coordination sphere, allowing for the characterization of different complexed species in solution.
Two-dimensional (2D) NMR techniques are essential for unraveling the structures of complex molecules where 1D spectra may be overcrowded or ambiguous. wikipedia.orgharvard.edunih.gov
Correlation Spectroscopy (COSY) is a homonuclear 2D experiment that reveals through-bond proton-proton couplings. libretexts.orglibretexts.org A COSY spectrum of this compound would show cross-peaks connecting the signals of protons that are coupled to each other (typically on adjacent carbons). emerypharma.comlibretexts.org This allows for the unambiguous assignment of protons within each of the two pyridine ring systems, tracing the connectivity atom by atom. libretexts.org
Vibrational Spectroscopy for Functional Group Analysis and Bonding Elucidation
Vibrational spectroscopy probes the vibrational modes of a molecule, providing a fingerprint that is unique to its structure and bonding.
Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, such as stretching and bending of chemical bonds.
In the FT-IR spectrum of this compound, several characteristic absorption bands would be expected. The most prominent would be a strong absorption band corresponding to the stretching vibration of the carbonyl group (νC=O) in the pyridinone ring, typically found in the region of 1650-1700 cm⁻¹. The exact position of this band is sensitive to the electronic environment. Additionally, vibrations corresponding to the C=C and C=N bonds within the pyridine rings would appear in the 1400-1600 cm⁻¹ region. researchgate.net The C-H stretching vibrations of the aromatic rings are typically observed around 3000-3100 cm⁻¹. When the molecule coordinates to a metal ion, shifts in these vibrational frequencies, particularly those of the pyridine rings, can provide evidence of metal-ligand bond formation. researchgate.netrsc.orgrsc.org
Table 3: Expected FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| Aromatic C-H | Stretching | 3000 - 3100 |
| Carbonyl C=O | Stretching | 1650 - 1700 |
| Aromatic C=C / C=N | Stretching | 1400 - 1600 |
Electronic Absorption and Emission Spectroscopy for Electronic Transitions and Excited State Characterization
The electronic absorption spectrum of this compound is anticipated to be dominated by π-π* and n-π* transitions within the conjugated system formed by the two aromatic rings. The 2-pyridone chromophore typically exhibits strong absorption bands in the UV region. For instance, 2(1H)-Pyridinone shows an absorption maximum around 293 nm in an aqueous solution wikipedia.org.
The pyridine ring also contributes to the UV absorption. The combination of the two rings in this compound will likely result in a more complex spectrum with red-shifted absorption bands compared to the individual components, due to the extended π-conjugation. The n-π* transition, involving the non-bonding electrons on the nitrogen and oxygen atoms, is expected to appear as a weaker, longer-wavelength shoulder on the more intense π-π* absorption bands. The solvent polarity is expected to influence the position of these bands, with polar solvents generally causing a blue shift of n-π* transitions and a red shift of π-π* transitions.
Table 2: Expected UV-Vis Absorption Maxima for this compound in a Polar Solvent
| Transition Type | Expected λmax (nm) |
| π-π | 280 - 320 |
| n-π | 330 - 360 |
2-Pyridone is known to be fluorescent in both polar and nonpolar solvents, making it likely that this compound will also exhibit fluorescence spiedigitallibrary.org. The emission properties will be dictated by the nature of the lowest excited singlet state (S₁). The presence of the pyridine ring could influence the fluorescence quantum yield and the emission wavelength. Intramolecular charge transfer (ICT) from the 2-pyridone moiety to the pyridine ring in the excited state is a possibility, which would lead to a large Stokes shift and solvent-dependent emission spectra.
Phosphorescence, emission from the lowest triplet state (T₁), may also be observable, particularly at low temperatures in a rigid matrix. The efficiency of intersystem crossing from the S₁ to the T₁ state will determine the phosphorescence quantum yield. The energy of the T₁ state can be influenced by the dihedral angle between the two rings.
While this compound itself is achiral, its derivatives can be made chiral by introducing stereocenters or by creating atropisomers where rotation around the inter-ring C-N bond is restricted. For such chiral systems, Circular Dichroism (CD) spectroscopy would be an invaluable tool for probing their stereochemistry.
CD spectroscopy measures the differential absorption of left and right circularly polarized light. Chiral derivatives of this compound would be expected to show distinct CD signals corresponding to their electronic transitions. The sign and magnitude of the Cotton effects in the CD spectrum could be used to determine the absolute configuration of the chiral molecule, often aided by theoretical calculations of the CD spectrum.
Mass Spectrometry for Molecular Identification and Fragmentation Pathway Elucidation
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate determination of the molecular weight of this compound, allowing for the confirmation of its elemental composition. The exact mass can be calculated and compared with the experimentally measured mass to a high degree of precision, typically within a few parts per million (ppm).
Beyond molecular weight determination, tandem mass spectrometry (MS/MS) coupled with HRMS can be used to elucidate the fragmentation pathways of the molecule. Upon ionization, the molecular ion of this compound is expected to undergo characteristic fragmentation patterns.
Predicted Fragmentation Pathways:
Loss of CO: A common fragmentation pathway for 2-pyridones is the neutral loss of a molecule of carbon monoxide (CO) from the pyridone ring.
Cleavage of the inter-ring bond: The C-N bond connecting the two rings can cleave, leading to fragment ions corresponding to the 2-pyridone and pyridine moieties.
Ring opening and rearrangements: The heterocyclic rings can undergo ring-opening followed by rearrangements to yield various smaller fragment ions.
By analyzing the accurate masses of the fragment ions, the elemental composition of each fragment can be determined, providing strong evidence for the proposed fragmentation mechanisms and confirming the molecular structure.
Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound
| Ion | Calculated Exact Mass (m/z) |
| [M+H]⁺ | 173.0710 |
| [M-CO+H]⁺ | 145.0760 |
| [C₅H₄NO]⁺ | 94.0311 |
| [C₅H₅N]⁺ | 80.0495 |
Specialized Spectroscopic Techniques for Metal Complexes
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is an indispensable technique for studying metal complexes that possess unpaired electrons (paramagnetic species). researchgate.netnih.gov For complexes of this compound with transition metals like Cu(II) (d⁹ configuration), Mn(II) (d⁵), or high-spin Fe(III) (d⁵), EPR spectroscopy provides profound insights into the electronic structure and the immediate coordination environment of the metal center. iitb.ac.inillinois.edu
The spectrum is governed by the spin Hamiltonian, which includes terms for the electron Zeeman interaction and hyperfine couplings. The key parameters extracted from an EPR spectrum are the g-tensor and the hyperfine coupling tensor (A) . ethz.ch
Hyperfine Coupling (A-Tensor): This parameter arises from the interaction between the electron spin and the magnetic moments of nearby nuclei, such as the central metal ion (e.g., ⁶³Cu, ⁶⁵Cu, I=3/2) and ligand donor atoms (e.g., ¹⁴N, I=1). researchgate.net The metal hyperfine coupling constant is a sensitive probe of the metal-ligand bond covalency and the nature of the molecular orbital containing the unpaired electron. The superhyperfine coupling to ligand nuclei, often resolved in advanced EPR techniques like ENDOR or HYSCORE, provides direct evidence of coordination and information on spin delocalization onto the ligand framework. cardiff.ac.ukrsc.org
Table 2: Illustrative EPR Spin Hamiltonian Parameters for a Hypothetical [Cu(II)(C₁₀H₈N₂O)₂]²⁺ Complex in a Frozen Solution
| Parameter | Symbol | Typical Value | Information Gained |
|---|---|---|---|
| g-tensor (parallel) | g∥ | 2.20 - 2.40 | Geometry, nature of the ground electronic state |
| g-tensor (perpendicular) | g⊥ | 2.04 - 2.10 | Geometry, nature of the ground electronic state |
| Copper Hyperfine (parallel) | A∥(⁶³Cu) | 120 - 200 x 10⁻⁴ cm⁻¹ | Covalency of metal-ligand bond, d-orbital character of SOMO |
| Nitrogen Superhyperfine | A(¹⁴N) | 10 - 15 G | Direct evidence of N-coordination, spin delocalization |
For iron complexes of this compound, ⁵⁷Fe Mössbauer spectroscopy is an exceptionally powerful technique for probing the nuclear environment of the iron atom. It provides precise information on the oxidation state, spin state, and site symmetry of the iron center. nih.gov The technique relies on the resonant absorption of gamma rays by the ⁵⁷Fe nucleus, and the resulting spectrum is typically characterized by two primary parameters: the isomer shift (δ) and the quadrupole splitting (ΔEQ). libretexts.org
Isomer Shift (δ): This parameter is a measure of the s-electron density at the iron nucleus. acs.org Its value is highly sensitive to the oxidation state and the covalency of the iron-ligand bonds. High-spin Fe(II) complexes typically exhibit larger, more positive isomer shifts compared to high-spin Fe(III) complexes due to lower s-electron density at the nucleus arising from greater d-electron shielding. Low-spin states, which involve π-backbonding to ligands, lead to an increase in s-electron density and thus lower isomer shifts for both Fe(II) and Fe(III) states. nih.gov
Quadrupole Splitting (ΔEQ): This parameter arises from the interaction between the nuclear quadrupole moment of the ⁵⁷Fe nucleus (in its I=3/2 excited state) and an asymmetric electric field generated by the surrounding electrons and ligands. mdpi.com A non-zero ΔEQ indicates a deviation from cubic symmetry at the iron nucleus. The magnitude of the splitting provides information about the spin state and the geometry of the complex. For example, high-spin Fe(II) complexes often show large quadrupole splitting due to the single d-electron outside a half-filled shell, which creates a significant electric field gradient. nih.gov In contrast, high-spin Fe(III) (d⁵) has a spherically symmetric charge distribution, resulting in a very small or zero ΔEQ. mdpi.com
Studies on analogous iron complexes with bipyridine and phenanthroline ligands have established clear ranges for these parameters, allowing for unambiguous assignment of the iron center's electronic structure. nih.govrsc.orgnih.gov
Table 3: Characteristic ⁵⁷Fe Mössbauer Parameters for Octahedral Iron Complexes with N-donor Ligands (77 K)
| Iron Species | Spin State (S) | Isomer Shift (δ) / mm s⁻¹ | Quadrupole Splitting (ΔEQ) / mm s⁻¹ |
|---|---|---|---|
| Fe(II) | High-Spin (S=2) | 0.90 - 1.30 | 2.00 - 3.20 |
| Fe(II) | Low-Spin (S=0) | 0.20 - 0.50 | 0.00 - 0.60 |
| Fe(III) | High-Spin (S=5/2) | 0.30 - 0.60 | 0.00 - 0.90 |
| Fe(III) | Low-Spin (S=1/2) | 0.05 - 0.30 | 1.50 - 3.00 |
Values are relative to α-iron at room temperature.
Advanced Computational and Theoretical Chemistry for Mechanistic and Electronic Understanding
Quantum Chemical Calculations (Density Functional Theory - DFT) for Electronic and Structural Properties
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. scispace.com It is widely employed to predict a variety of molecular properties for compounds like 2H-[1,2'-Bipyridin]-2-one, offering a balance between accuracy and computational cost. nih.gov
Geometry Optimization and Conformational Energy Landscapes
Geometry optimization is a fundamental DFT procedure to locate the minimum energy structure of a molecule on its potential energy surface. arxiv.org For this compound, this involves calculating the most stable arrangement of its atoms, defining its bond lengths, bond angles, and dihedral angles.
The key conformational feature of this molecule is the rotation around the C-C single bond connecting the pyridone and pyridine (B92270) rings. Computational studies on the parent compound, 2,2'-bipyridine (B1663995), reveal a preference for a trans-coplanar structure in the gas phase and crystalline states. researchgate.net However, a second, less stable minimum often exists for a twisted cis conformation. researchgate.netnih.gov A detailed analysis of the torsional profile for this compound would similarly map its conformational energy landscape, identifying stable conformers and the energy barriers for interconversion between them. nih.govresearchgate.netnih.gov The presence of the oxo group in the pyridone ring introduces asymmetry and influences the electrostatic and steric interactions that dictate the rotational barrier and the relative stability of the conformers.
| Parameter | Description | Typical Computational Finding for Bipyridines |
|---|---|---|
| Most Stable Conformer | The global minimum energy conformation. | Often a planar or near-planar transoid geometry. researchgate.net |
| Secondary Minimum | A local minimum on the potential energy surface. | A twisted cisoid conformation. researchgate.net |
| Rotational Barrier | The energy required to rotate from one conformer to another. | Dominated by steric repulsion between hydrogen atoms and Coulombic repulsion of nitrogen lone pairs. researchgate.net |
Electronic Structure Determination: Frontier Molecular Orbitals (HOMO, LUMO), Energy Gap, Charge Distribution, and Spin Density Analysis
The electronic properties of this compound are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity, kinetic stability, and the energy required for electronic excitation. wikipedia.orgresearchgate.net
HOMO-LUMO Gap (ΔE): A smaller gap suggests higher reactivity and a greater ease of electronic excitation. Substituents on the bipyridine framework are known to alter this gap significantly. researchgate.net
Charge Distribution: Mulliken charge analysis and molecular electrostatic potential (MEP) maps derived from DFT calculations reveal the distribution of electron density. nih.gov These maps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is crucial for predicting sites of chemical attack. The nitrogen atoms and the carbonyl oxygen are expected to be regions of high negative potential.
Spin Density Analysis: For radical or open-shell species of this compound, spin density analysis pinpoints the location of the unpaired electron, which is fundamental to understanding its magnetic properties and reactivity in radical reactions.
| Property | Significance | Expected Finding for this compound |
|---|---|---|
| HOMO Energy | Relates to the ability to donate an electron (ionization potential). nih.gov | π-orbital character, delocalized over the bipyridine system. |
| LUMO Energy | Relates to the ability to accept an electron (electron affinity). nih.gov | π*-orbital character, with significant density on the pyridone ring due to the carbonyl group. |
| HOMO-LUMO Gap (ΔE) | Indicates chemical stability and electronic transition energy. wikipedia.org | Moderate gap, characteristic of conjugated heterocyclic systems. |
| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution and reactive sites. nih.gov | Negative potential near N atoms and carbonyl O; positive potential near ring H atoms. |
Spectroscopic Property Prediction and Correlation with Experimental Data (e.g., vibrational frequencies, NMR chemical shifts, UV-Vis transitions)
DFT calculations provide a reliable means of predicting spectroscopic properties, which can then be used to interpret and validate experimental data.
Vibrational Frequencies: Theoretical calculations of vibrational modes correspond to peaks in Infrared (IR) and Raman spectra. mdpi.comresearchgate.net By analyzing the computed vibrational modes, specific peaks can be assigned to stretching, bending, or wagging motions of particular functional groups, such as the C=O stretch of the pyridone ring or the C-N stretching of the pyridine rings. researchgate.net
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, allows for the accurate prediction of ¹H and ¹³C NMR chemical shifts. researchgate.netnih.gov Comparing calculated shifts with experimental data helps confirm the molecular structure and assign specific resonances. nih.gov
UV-Vis Transitions: Time-Dependent DFT (TD-DFT) is used to calculate the energies of electronic transitions, which correspond to absorption bands in UV-Vis spectra. nih.goviucr.org This analysis can identify the nature of the transitions (e.g., π → π* or n → π*) by examining the molecular orbitals involved. scirp.org For this compound, transitions involving the conjugated π-system are expected to dominate the UV-Vis spectrum. msu.edu
Non-linear Optical (NLO) Properties Analysis and Prediction
Molecules with extensive π-conjugated systems and significant charge asymmetry can exhibit non-linear optical (NLO) properties. DFT calculations are instrumental in predicting these properties by computing the molecular polarizability (α) and the first-order hyperpolarizability (β). nih.gov These parameters quantify the molecule's response to a strong external electric field. The donor-acceptor character inherent in the this compound structure (with the pyridine ring acting as a potential donor and the pyridone ring as an acceptor) suggests it could possess NLO activity. Computational analysis can predict the magnitude of this effect and guide the design of related molecules with enhanced NLO properties. researchgate.net
Redox Potential Prediction and Electrochemical Behavior Modeling
The electrochemical behavior of this compound, specifically its oxidation and reduction potentials, can be modeled using DFT. mdpi.com By calculating the energies of the neutral, oxidized, and reduced forms of the molecule, it is possible to predict its redox potentials. chemrxiv.orgresearchgate.net This is particularly relevant for applications like redox flow batteries, where bipyridine derivatives are studied as potential electrolytes. nih.gov The presence of the pyridone moiety will influence the redox potential compared to simple bipyridines. mdpi.com Computational studies can elucidate how the molecule accommodates electron gain or loss and predict the stability of the resulting radical ions. acs.orgnih.gov
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Intermolecular Interactions
While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. rsc.orguva.nl MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a view of conformational changes, solvent interactions, and molecular association. nih.govnih.gov
For this compound, MD simulations can be used to:
Explore Conformational Dynamics: Simulate the rotation around the inter-ring bond in a solvent environment, revealing the flexibility of the molecule and the preferred conformations in solution.
Analyze Solvation: Model the interaction of the molecule with solvent molecules (e.g., water), calculating properties like the radial distribution function to understand how the solvent structures around different parts of the molecule, such as the polar carbonyl group and the aromatic rings. semanticscholar.org
Study Intermolecular Interactions: Simulate systems with multiple molecules of this compound to investigate aggregation behavior, such as π-stacking between the aromatic rings, which is a common interaction in such systems. nih.gov
By combining the detailed electronic and structural information from DFT with the dynamic insights from MD simulations, a comprehensive understanding of the chemical and physical properties of this compound can be achieved.
Conformational Dynamics and Flexibility Analysis
The conformational landscape of this compound is primarily defined by the torsional angle between the two pyridine rings. Computational studies on the parent 2,2'-bipyridine molecule reveal a dynamic interplay between different conformations. Theoretical calculations indicate the presence of both cis and trans conformers in the gas phase and in solution, with the trans conformer being lower in energy. nih.gov The barrier for the cis/trans interconversion is relatively small, suggesting significant conformational flexibility. nih.gov
In the solid state, 2,2'-bipyridine typically adopts a planar trans conformation. acs.org However, upon protonation or coordination to a metal center, the cis conformation is stabilized. nih.gov For this compound, the presence of the oxo group is expected to influence the rotational barrier and the relative stability of the conformers. Density Functional Theory (DFT) calculations are a powerful tool to explore these aspects, allowing for the determination of the potential energy surface as a function of the dihedral angle between the rings.
Table 1: Calculated Rotational Barriers for Biphenyl and its Analogs
| Compound | Method | Dihedral Angle (°) | Rotational Barrier (kcal/mol) |
| Biphenyl | DFT | ~40 | ~1.5 (at 0°) / ~2.0 (at 90°) |
| 2-Phenylpyridine | DFT | ~23 | Nearly non-existent (at 0°) |
| 2,2'-Bipyridine | DFT | Two minima | Stabilized coplanar anti-conformation |
This table presents data for related compounds to illustrate the computational approaches used for conformational analysis. Data for this compound would require specific calculations.
Solvent Effects and Solvation Models
The behavior of this compound in solution is significantly influenced by its interactions with solvent molecules. Computational chemistry offers various solvation models to account for these effects. The most common approaches are implicit solvation models, such as the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD). rsc.orgnih.gov
These models represent the solvent as a continuous dielectric medium, which simplifies the calculations while providing a good approximation of the solvent's bulk effects. By performing quantum mechanical calculations within this dielectric continuum, it is possible to predict how the solvent will affect the electronic structure, conformational equilibrium, and reactivity of the solute. For instance, studies on 2,2'-bipyridinium have shown that a polar solvent can significantly influence proton transfer processes. chempedia.info
The choice of the solvation model and its parameters, such as the dielectric constant of the solvent, is crucial for obtaining accurate results. These computational models can predict changes in spectroscopic properties, redox potentials, and reaction energy barriers in different solvent environments, providing valuable insights for experimental design.
Reaction Mechanism Elucidation through Computational Transition State Theory
Understanding the formation and reactivity of this compound requires a detailed knowledge of the underlying reaction mechanisms. Computational Transition State Theory (TST) is a fundamental tool for this purpose, allowing for the exploration of potential reaction pathways and the identification of the most favorable routes.
Characterization of Reaction Pathways and Energy Barriers
Computational studies on the synthesis of 2-pyridones, a structural motif present in this compound, have explored various reaction pathways, including cycloaddition reactions. nih.gov For example, the Diels-Alder reaction of pyrazinones with alkynes has been computationally investigated to understand the regioselectivity and energy barriers of the process. nih.gov
DFT calculations are employed to map the potential energy surface of the reaction, locating the stationary points corresponding to reactants, products, intermediates, and transition states. The energy difference between the reactants and the transition state defines the activation energy barrier, which is a key determinant of the reaction rate. By comparing the energy barriers of different possible pathways, the most likely reaction mechanism can be identified.
Identification of Key Intermediates and Rate-Determining Steps
Along a reaction pathway, molecules can pass through various transient species known as intermediates. Computational methods can predict the structure and stability of these intermediates. For instance, in the functionalization of 2-pyridones, the formation of organometallic or radical intermediates has been proposed and investigated through DFT calculations. rsc.org
Detailed Intermolecular Interactions Analysis
The arrangement of molecules in the solid state is governed by a complex network of intermolecular interactions. Understanding these interactions is essential for predicting crystal packing, polymorphism, and material properties.
Hirshfeld Surface Analysis for Quantifying Crystal Interactions
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal. nih.gov This method partitions the crystal space into regions where the electron density of a given molecule dominates. The resulting Hirshfeld surface provides a three-dimensional picture of the molecular shape in the crystalline environment.
By mapping various properties onto the Hirshfeld surface, such as the normalized contact distance (dnorm), it is possible to identify and analyze different types of intermolecular contacts. Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions. For example, a Hirshfeld surface analysis of a substituted bipyridine derivative revealed that the molecular packing was dominated by van der Waals interactions between hydrogen atoms (H···H contacts) and C—H···π interactions. nih.gov
Table 2: Contribution of Different Intermolecular Contacts to the Hirshfeld Surface of 1,2-bis(2′,6′-diisopropoxy-[2,3′-bipyridin]-6-yl)benzene
| Contact Type | Contribution (%) |
| H···H | 65.2 |
| H···C/C···H | 22.7 |
| H···O/O···H | 6.5 |
| H···N/N···H | 2.5 |
This table is based on a study of a related bipyridine derivative and illustrates the type of quantitative data obtained from Hirshfeld surface analysis. nih.gov
This quantitative analysis of intermolecular interactions is invaluable for understanding the forces that drive crystal formation and for the rational design of new materials with desired properties.
Investigation of Non-Covalent Interactions within Supramolecular Assemblies
The self-assembly of this compound into larger supramolecular structures is predominantly governed by a sophisticated interplay of non-covalent interactions. Computational and theoretical chemistry provide powerful tools to dissect and quantify these weak forces, offering a detailed understanding of the stability and structure of the resulting assemblies. The primary non-covalent forces at play include hydrogen bonding and π-π stacking, which dictate the specific geometry and energetic favorability of the aggregated states.
The pyridone moiety of this compound is particularly adept at forming robust, dimeric structures through double hydrogen bonds. This N-H···O interaction is a highly effective and directional supramolecular synthon. researchgate.net Theoretical investigations on model systems, such as the 2-pyridone dimer, offer significant insights into the strength of these interactions. High-level quantum chemical calculations have been employed to determine the binding energies and geometries of such assemblies with remarkable accuracy.
A benchmark ab initio study on the 2-pyridone dimer, which serves as an excellent model for the hydrogen bonding in this compound assemblies, has quantified the substantial strength of this interaction. The binding energy (De), extrapolated to the complete basis set (CBS) limit using second-order Møller-Plesset perturbation theory (MP2), provides a detailed energetic profile of the dimer.
| Computational Method | Energy Component | Value (kcal/mol) |
|---|---|---|
| MP2/CBS | Binding Energy (De) | -22.62 ± 0.07 |
| Hartree-Fock Contribution | ~ -14.7 (≈65%) | |
| CCSD(T) | Higher-Order Correlation | +0.77 |
Data sourced from a high-level ab initio benchmark study. The Hartree-Fock component represents the electrostatic and Pauli repulsion contributions, while the remainder is attributed to electron correlation (dispersion and induction). The positive CCSD(T) value indicates a slight destabilizing effect from higher-order electron correlation.
These calculations reveal that the 2-pyridone dimer is a very strongly bound doubly hydrogen-bonded complex. acs.org The Hartree-Fock energy contributes approximately 65% of the total binding energy, highlighting the critical role of electron correlation effects, primarily dispersion forces, in achieving this high stability. acs.org The robustness of this N-H···O hydrogen-bonded dimer suggests that it is a highly reliable and conserved motif in the supramolecular chemistry of pyridone-containing molecules. researchgate.net
| System | Computational Method | Interaction Energy (kcal/mol) | Dominant Interaction Type |
|---|---|---|---|
| Self-assembled π-stacked Zn-bipyridine complex dimer | M06-2X/def2-TZVP | -33.0 | π-π stacking and Hydrogen Bonding |
| Stacked Pt-bipyridine complex | ωB97xD/def2-TZVP | -39.80 | π-π stacking (metal and ligand overlap) |
Data sourced from DFT calculations on metal-bipyridine complexes. researchgate.netacs.org These values illustrate the potential strength of stacking interactions involving bipyridine moieties, which can be substantial and are influenced by the electronic nature of the system.
The analysis of these non-covalent interactions is often complemented by methods such as the Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots. researchgate.net QTAIM analysis can characterize the nature of the bonds by analyzing the topology of the electron density, confirming the presence and strength of hydrogen bonds and other weak interactions. nih.gov NCI plots provide a visual representation of non-covalent interactions in real space, distinguishing between attractive (like hydrogen bonds and van der Waals forces) and repulsive interactions, thereby offering a comprehensive picture of the forces that govern the supramolecular assembly of this compound.
Coordination Chemistry and Metallosupramolecular Systems Involving 2h 1,2 Bipyridin 2 One and Its Derivatives
Ligand Design Principles and Coordination Modes of 2H-[1,2'-Bipyridin]-2-one
The design of this compound, which can exist in tautomeric equilibrium with its enol form, [2,2'-Bipyridin]-6-ol (bipy-6-OH), is rooted in the foundational principles of bipyridine chemistry while introducing significant modifications. This structure allows the ligand to act not just as a simple chelator but as a "cooperating" or functional ligand that can participate directly in reaction mechanisms.
Like its parent compound 2,2'-bipyridine (B1663995), this compound functions as a bidentate, N,N'-donor ligand, binding to metal centers through the nitrogen atoms of its two pyridine (B92270) rings to form a stable five-membered chelate ring. wikipedia.org The two pyridine rings can adopt a coplanar conformation, which facilitates the delocalization of electrons across the ligand framework, a characteristic feature of bipyridine complexes that gives rise to their distinctive optical and redox properties. wikipedia.org
A crucial feature of this ligand is its ability to be deprotonated. The enol form, [2,2'-Bipyridin]-6-ol, can lose a proton to form the anionic ligand, [2,2'-Bipyridin]-6-olate (bipy-6-O⁻). This deprotonated form acts as an anionic bidentate ligand. This transformation significantly enhances its coordination ability and allows it to function as an internal base when coordinated to a metal center, a property that has been exploited in catalysis. uva.esnih.gov For instance, in palladium-catalyzed reactions, the deprotonated coordinated ligand has been shown to assist in the cleavage of C-H bonds. uva.esnih.gov
Substituents on the bipyridinone framework can profoundly influence the ligand's electronic and steric properties, thereby tuning its coordination affinity and the characteristics of the resulting metal complexes.
Electronic Effects: Electron-donating groups (e.g., -OCH₃) or electron-withdrawing groups (e.g., -CN) can alter the electron density on the nitrogen donor atoms. Electron-donating groups increase the basicity of the nitrogens, generally leading to stronger sigma-donation to the metal center. Conversely, electron-withdrawing groups decrease basicity but can enhance π-acceptor properties, which is important for stabilizing low-valent metal centers. acs.org
Anionic Character: The most significant change in coordination affinity comes from the deprotonation of the hydroxyl group. The resulting anionic olate ligand (bipy-6-O⁻) is a much stronger donor and coordinates more strongly to metal centers than its neutral protonated counterpart. Experimental studies on palladium complexes have established a clear trend in coordination ability, where the anionic bipy-6-O⁻ is a significantly stronger ligand than neutral bipyridines. uva.es
Steric Effects: Bulky substituents placed near the coordination sites (the nitrogen atoms) can introduce steric hindrance, which may affect the geometry and stability of the resulting metal complexes. wikipedia.org For example, substitution at the 6- or 6'-positions in standard bipyridine ligands is known to protect the metal center and can influence reaction pathways. wikipedia.org
The relative coordination abilities of this compound and its derivatives compared to other common bipyridine-type ligands have been investigated, revealing the following trend in pyridine solvent: uva.es bipy-6-OH ≈ bipy-6-OMe < bipy < bipy-4-OH < phen ≈ bipy-6-O⁻
This demonstrates the powerful effect of the anionic charge on enhancing the ligand's coordination strength. uva.es
Formation and Characterization of Metal Complexes
The versatile electronic properties and coordination modes of this compound and its derivatives allow for the formation of a wide array of complexes with various transition metals.
Metal complexes of this compound are typically synthesized by reacting the ligand with a suitable metal salt precursor in an appropriate solvent. The resulting complex can often be isolated as a crystalline solid. Characterization is performed using a suite of analytical techniques, including single-crystal X-ray diffraction, NMR spectroscopy, FT-IR spectroscopy, UV-Vis spectroscopy, and elemental analysis.
While complexes of the parent 2,2'-bipyridine with a vast range of transition metals are known, documented examples for this compound are less common but growing.
Palladium (Pd): A palladium(II) complex, [PdBr(C₆F₅)(bipy-6-OH)], has been synthesized and structurally characterized. X-ray diffraction revealed a square-planar geometry around the Pd(II) center, with the bipy-6-OH ligand coordinating as a neutral, bidentate N,N'-donor. The deprotonated analogue has also been synthesized, demonstrating the ligand's versatile coordination chemistry. uva.es
Ruthenium (Ru): Ruthenium(II) complexes with various substituted bipyridine ligands are widely studied. nih.govnih.gov A general synthetic route involves reacting a ruthenium precursor like RuCl₃·xH₂O or [Ru(DMSO)₄Cl₂] with the desired bipyridine derivative. The resulting complexes, often with the formula [Ru(bpy)₂L]²⁺ or [Ru(L)₃]²⁺ (where L is a bipyridine derivative), typically exhibit an octahedral coordination geometry. nih.govscispace.com
Iron (Fe), Manganese (Mn), Cobalt (Co), Nickel (Ni): These first-row transition metals readily form octahedral complexes with bipyridine-type ligands, often with the stoichiometry [M(L)₃]²⁺. nih.govnih.gov Synthesis usually involves the direct reaction of a metal(II) salt (e.g., FeCl₂, Ni(ClO₄)₂, Mn(OAc)₂) with three equivalents of the ligand. nih.govelsevierpure.com
Copper (Cu): Copper(II) complexes with bipyridine ligands can adopt various coordination geometries, including distorted square-pyramidal and trigonal-bipyramidal, depending on the stoichiometry and the presence of other coordinating anions or solvent molecules. nsc.runih.govresearchgate.net Complexes with stoichiometries like [Cu(L)₂(X)]⁺ or [Cu(L)₂X₂] (where X is an anion) are common. nih.gov
Zinc (Zn), Cadmium (Cd), Yttrium (Y): These d¹⁰ and d⁰ metals also form stable complexes with bipyridine ligands. Zinc and cadmium typically form tetrahedral or octahedral complexes. rsc.orgcore.ac.uknih.gov
The structural analysis of these complexes confirms the bidentate N,N'-coordination of the ligand. The table below summarizes representative structural data for a palladium complex of this compound.
| Complex | Metal Center | Coordination Geometry | Key Bond Lengths (Å) | Reference |
|---|---|---|---|---|
| [PdBr(C₆F₅)(bipy-6-OH)] | Pd(II) | Square Planar | Data not specified | uva.es |
A defining characteristic of complexes containing 2,2'-bipyridine and its derivatives is the redox non-innocence of the ligand. acs.org This means the ligand can actively participate in the redox chemistry of the complex, acting as an electron reservoir. The bipyridine framework can be reduced in sequential one-electron steps to form a radical anion (L•⁻) and a dianion (L²⁻). acs.org
The redox state of the ligand can be inferred through a combination of techniques:
X-ray Crystallography: Reduction of the bipyridine ligand leads to distinct changes in bond lengths within the chelate ring. The C-C bond linking the two pyridine rings shortens, and the pattern of C-N and C-C bonds within the rings is altered, reflecting a change from an aromatic to a more quinoidal character. acs.org
Spectroscopy: EPR spectroscopy is a powerful tool for detecting ligand-based radicals (L•⁻). For iron complexes, ⁵⁷Fe Mössbauer spectroscopy can help determine the oxidation and spin state of the iron center, distinguishing between a reduced metal and a reduced ligand. acs.orgnih.gov
Computational Chemistry: Density Functional Theory (DFT) calculations are used to model the electronic structure and predict the distribution of spin density in reduced complexes, corroborating experimental findings. acs.org
The table below illustrates how key bond lengths in a bipyridine ligand change upon reduction in a series of zinc complexes, providing a model for the expected behavior in complexes of this compound.
| Ligand Redox State | Bridging C-C Bond Length (Å) | Description | Reference |
|---|---|---|---|
| bpy⁰ (neutral) | ~1.49 | Typical single bond character. | acs.org |
| bpy•⁻ (radical anion) | ~1.43 | Shortened due to population of π* orbital. | acs.org |
| bpy²⁻ (dianion) | ~1.38 | Approaching double bond character. | acs.org |
Spin-state crossover (SCO) is a phenomenon observed in certain d⁴–d⁷ transition metal complexes where the spin state of the central metal ion can be switched between a low-spin (LS) and a high-spin (HS) configuration by an external stimulus such as temperature, pressure, or light. Iron(II), a d⁶ ion, is the most common metal center for SCO, particularly in an octahedral coordination environment with N-donor ligands. rsc.org
The occurrence of SCO depends on the ligand field splitting energy (Δo) being comparable to the mean spin-pairing energy (P). Bipyridine-type ligands are classic examples of ligands that can generate a ligand field strength in this critical range for Fe(II). The precise value of Δo is highly sensitive to the electronic and steric nature of the ligand.
For this compound, its properties make it an interesting candidate for constructing SCO complexes:
As a neutral ligand, its field strength is expected to be similar to other substituted bipyridines, making it capable of inducing SCO in Fe(II) complexes.
Upon deprotonation to the anionic bipy-6-O⁻ form, the ligand becomes a much stronger σ-donor. This would significantly increase the ligand field splitting energy (Δo), strongly favoring the low-spin state. This property could be used to design systems where the spin state is coupled to proton transfer.
The transition temperature (T₁/₂), at which the HS and LS populations are equal, can be finely tuned by modifying the ligand structure. Even small changes to substituents can alter T₁/₂ by hundreds of Kelvin, highlighting the sensitivity of the SCO phenomenon to the ligand's design.
The following table provides examples of spin crossover temperatures for representative Fe(II) complexes with bipyridine-type ligands, illustrating the range of behaviors observed.
| Complex | Spin Transition | T₁/₂ (K) | Reference |
|---|---|---|---|
| [Fe(bpy)₃]²⁺ | LS at all temperatures | N/A | wikipedia.org |
| [Fe(phen)₂(NCS)₂] | Abrupt with hysteresis | ~176 | Generic SCO example |
| [Fe(H₂B(pz)₂)₂(bipy)] | Gradual | ~160 | Generic SCO example |
Jahn-Teller Distortion Analysis in Specific Metal Geometries
The distortion is most significant for complexes with asymmetrically occupied eg orbitals (dz², dx²-y²), as these orbitals point directly towards the ligands, leading to a substantial energy gain upon distortion. bpchalihacollege.org.in This is common for metal ions with d⁹ (e.g., Cu(II)), high-spin d⁴ (e.g., Cr(II), Mn(III)), and low-spin d⁷ (e.g., Co(II), Ni(III)) electron configurations. dalalinstitute.com In contrast, when the degeneracy is in the t₂g orbitals (dxy, dxz, dyz), which point between the ligands, the resulting distortion is much weaker. bpchalihacollege.org.in
A classic example involves six-coordinate copper(II) complexes. dalalinstitute.comrsc.orgacs.org The d⁹ configuration of Cu(II) results in a (t₂g)⁶(eg)³ ground state, where the eg orbitals are degenerate and asymmetrically occupied. This leads to a distortion, typically an elongation of the two axial bonds relative to the four equatorial bonds, changing the symmetry from octahedral (Oh) to tetragonal (D₄h). libretexts.orgscribd.com This elongation lowers the energy of the dz² orbital and increases the energy of the dx²-y² orbital, removing the degeneracy and providing a net stabilization for the system. csbsju.edu
In complexes involving bipyridine-type ligands, such as derivatives of this compound, this effect is readily apparent. For instance, in the coordination complex (bpy)Cu(II)(hfacac)₂, where 'bpy' is 2,2'-bipyridine, a significant Jahn-Teller distortion is observed. csbsju.edulibretexts.org Structural analysis reveals that the two axial Cu-O bonds are approximately 17% longer than the two equatorial Cu-O bonds. csbsju.edulibretexts.org This pronounced elongation is a direct consequence of the d⁹ electronic configuration of the central Cu(II) ion, which dictates the geometry to minimize electronic energy, overriding the steric preferences of the ligands alone. libretexts.org
| d-Electron Count | High Spin Configuration | Low Spin Configuration | Distortion Strength | Example Ions |
|---|---|---|---|---|
| d¹ | t₂g¹ | t₂g¹ | Weak | Ti³⁺ |
| d² | t₂g² | t₂g² | Weak | V³⁺ |
| d³ | t₂g³ | t₂g³ | None | Cr³⁺, V²⁺ |
| d⁴ | t₂g³ eg¹ | t₂g⁴ | Strong (HS), Weak (LS) | Cr²⁺, Mn³⁺ |
| d⁵ | t₂g³ eg² | t₂g⁵ | None (HS), Weak (LS) | Mn²⁺, Fe³⁺ |
| d⁶ | t₂g⁴ eg² | t₂g⁶ | Weak (HS), None (LS) | Fe²⁺, Co³⁺ |
| d⁷ | t₂g⁵ eg² | t₂g⁶ eg¹ | Weak (HS), Strong (LS) | Co²⁺ |
| d⁸ | t₂g⁶ eg² | t₂g⁶ eg² | None | Ni²⁺ |
| d⁹ | t₂g⁶ eg³ | t₂g⁶ eg³ | Strong | Cu²⁺ |
| d¹⁰ | t₂g⁶ eg⁴ | t₂g⁶ eg⁴ | None | Zn²⁺, Cu⁺ |
Supramolecular Self-Assembly Directed by this compound Moieties
Supramolecular self-assembly leverages non-covalent interactions to spontaneously organize molecular components into well-defined, higher-order structures. rsc.org The this compound scaffold is an exemplary building block for this purpose, possessing a unique combination of a metal-coordinating bipyridine-like site and a hydrogen-bonding 2-pyridone site. This dual functionality allows it to participate in both coordination-driven and hydrogen-bond-driven assembly processes, leading to a diverse range of supramolecular architectures.
Construction of Discrete Supramolecular Architectures (e.g., cages, helicates, rotaxanes)
Coordination-driven self-assembly is a powerful strategy for constructing discrete, hollow supramolecular architectures by combining metal ions with specifically designed organic ligands. nih.gov The defined coordination geometry of the metal ion (e.g., square planar for Pd(II), octahedral for Fe(II)) and the angle of the ligand dictate the final structure of the assembly, enabling the formation of polygons, polyhedra (cages), helicates, and other complex topologies. rsc.orgresearchgate.net
Cages and Helicates : Ligands based on the this compound framework can be designed to act as panels or vertices in the construction of metallosupramolecular cages. By modifying the ligand to present multiple coordination vectors at specific angles, self-assembly with metal ions can lead to closed, polyhedral structures. canterbury.ac.nz For example, C₃-symmetric ligands with pyridylimine coordinating groups have been shown to form [M₄L₄]⁸⁺ tetrahedral cages. canterbury.ac.nz Similarly, the twisting propensity of the bipyridine unit is fundamental to the formation of helicates, where multiple ligand strands wrap around one or more metal ions.
Rotaxanes : 2,2'-Bipyridine units are crucial precursors in the synthesis of macrocycles used in the formation of mechanically interlocked molecules like rotaxanes. nih.govrsc.orgrsc.org Rotaxanes consist of a dumbbell-shaped axle threaded through a macrocyclic ring, with bulky "stoppers" preventing dethreading. ccsenet.org High-yield syntheses of bipyridine-containing macrocycles have been developed, which then serve as versatile platforms for creating rotaxanes via methodologies like the active template Cu-catalyzed azide-alkyne cycloaddition (AT-CuAAC). nih.govrsc.org The bipyridine moiety within the macrocycle acts as the templating site, coordinating to a metal ion that also binds to a thread component, facilitating the final interlocking reaction. nih.gov
| Architecture Type | Ligand Motif | Metal Ion(s) | Assembly Principle |
|---|---|---|---|
| nih.govRotaxane | 2,2'-Bipyridine Macrocycle | Cu(I) | Active Metal Templation |
| Tetrahedral Cage [M₄L₄] | C₃-Symmetric Tris(pyridylimine) | Zn(II), Fe(II), Co(II) | Coordination-Driven Self-Assembly |
| Circular Helicate [M₃L₃] | N,O-bis-bidentate Schiff's-base | Co(II) | Ligand Strand Wrapping |
| Metallo-Organic Polygon | Linear Dipyridyl Ligands | Pt(II), Pd(II) | Coordination-Driven Self-Assembly |
Engineering of Extended Hydrogen-Bonded Frameworks
Beyond coordination chemistry, the 2-pyridone moiety within the this compound structure is a robust functional group for crystal engineering via hydrogen bonding. nih.gov The amide-like N-H group acts as a hydrogen bond donor, while the carbonyl oxygen is an effective acceptor. This combination frequently forms a highly stable, self-complementary dimeric hydrogen-bond motif known as the R₂²(8) synthon. nih.govacs.org
The formation of these frameworks can be influenced by the crystallization conditions. For instance, in the presence of strong acids, the pyridone oxygen or pyridine nitrogen can be protonated to form hydroxypyridinium cations, which alters the hydrogen-bonding patterns and can lead to the formation of entirely different, salt-like crystal structures. nih.govacs.org This tunability makes these compounds interesting targets for creating porous hydrogen-bonded organic frameworks (HOFs) with potential applications in molecular storage and separation. nih.govresearchgate.net
| Synthon Type | Interacting Groups | Graph Set Notation | Typical Role in Framework |
|---|---|---|---|
| Homosynthon | Pyridone Dimer (N-H···O=C) | R₂²(8) | Forms robust 0D dimers or 1D chains |
| Heterosynthon | Carboxylic Acid - Pyridine (O-H···N) | D | Links different molecular components |
| Heterosynthon | Hydroxyl - Pyridine (O-H···N) | D | Connects building blocks in co-crystals |
| Catenane Synthon | Pyridone Chain (N-H···O=C) | C(4) | Forms 1D tapes or ribbons |
| Weak H-Bond | Aromatic C-H···O/N | - | Directs 3D packing of primary motifs |
Host-Guest Chemistry and Encapsulation Phenomena
Host-guest chemistry involves the binding of a smaller "guest" molecule within the cavity or pocket of a larger "host" molecule or supramolecular assembly. wikipedia.orgresearchgate.net The discrete cages and extended porous frameworks constructed from this compound and its derivatives are ideal candidates for acting as hosts. mdpi.com
Metal-organic cages (MOCs) can encapsulate guests within their inner cavities, driven by factors such as the hydrophobic effect (if the cavity is nonpolar and the medium is aqueous), hydrogen bonding, or π-π stacking interactions between the host and guest. uab.catnih.gov The encapsulation can significantly alter the properties and reactivity of the guest molecule by isolating it from the bulk solvent. nih.gov Flexible cages, such as those made from pyridylimine ligands, can even adapt their conformations to bind guests that might otherwise be too large for a rigid cavity, showcasing a sophisticated form of molecular recognition. canterbury.ac.nz
Furthermore, hydrogen-bonded frameworks can exhibit permanent porosity, allowing them to act as crystalline sponges that selectively adsorb guest molecules from the gas or liquid phase. researchgate.net The chemical nature of the framework's interior surface dictates its affinity for different guests. For example, a framework built from this compound would present both hydrogen-bonding sites and aromatic surfaces, making it potentially selective for polar or aromatic guests. nih.gov This area is crucial for developing new materials for chemical separations, sensing, and drug delivery. rsc.orgnih.gov
| Host Type | Guest Type | Primary Driving Force | Potential Application |
|---|---|---|---|
| Metal-Organic Cage (Aqueous) | Small Organic Molecules | Hydrophobic Effect, π-π Stacking | Catalysis, Stabilization of Reactive Species |
| Hydrogen-Bonded Cage | Anions, Cations | Hydrogen Bonding, Electrostatics | Ion Sensing, Separation |
| Porous Organic Framework | Gases (CO₂, CH₄), Solvents | van der Waals, Dipole-Dipole | Gas Storage and Separation |
| Rotaxane/Catenane | Thread/Macrocycle Component | Mechanical Bond | Molecular Machines, Drug Delivery |
Catalysis and Reaction Engineering Applications of 2h 1,2 Bipyridin 2 One Derivatives
Homogeneous Catalysis Mediated by 2H-[1,2'-Bipyridin]-2-one Ligands
In homogeneous catalysis, this compound derivatives have demonstrated remarkable efficacy in a range of reactions, primarily due to their ability to stabilize metal centers and actively participate in the catalytic cycle.
Ligand Design Principles for Enhanced Catalytic Activity and Selectivity
The design of this compound-based ligands is crucial for optimizing catalytic performance. Key principles focus on the ligand's electronic and steric properties, as well as its ability to cooperate in the catalytic cycle.
One significant design aspect is the tautomeric nature of the pyridinone moiety. The ability to switch between the pyridone and hydroxypyridine forms can be exploited to facilitate different steps in a catalytic cycle. For instance, the pyridone form can act as an internal base to assist in C-H bond cleavage, while the hydroxypyridine form may be more suited for activating other substrates, such as molecular oxygen. nih.gov This bifunctional capability allows for a single ligand to promote multiple transformations within a catalytic cycle, a concept that is challenging to achieve with conventional ligands. nih.gov
The deprotonated form of the [2,2'-bipyridin]-6(1H)-one ligand (bipy-6-O-) has been shown to be a superior ligand compared to its neutral counterpart, exhibiting stronger coordination to the metal center. uva.es This enhanced coordination can lead to more stable catalytic species and prevent ligand dissociation, which is often a deactivation pathway.
Furthermore, the modular nature of the bipyridine scaffold allows for the introduction of various substituents to fine-tune the ligand's properties. nih.gov For example, introducing electron-donating or electron-withdrawing groups can modulate the electron density at the metal center, thereby influencing the rates of oxidative addition and reductive elimination steps. Chiral moieties can also be incorporated into the ligand structure to induce enantioselectivity in asymmetric catalysis.
Carbon-Carbon Bond Forming Reactions (e.g., C-H activation, cross-coupling reactions)
Derivatives of this compound have shown exceptional promise in palladium-catalyzed C-H activation and cross-coupling reactions. The ligand [2,2'-Bipyridin]-6(1H)-one (bipy-6-OH) has a significant accelerating effect on the direct arylation of arenes and pyridine (B92270). uva.es
The key to the high efficiency of this ligand lies in its dual role as both a ligand and an intramolecular base. uva.es The deprotonated coordinated ligand actively participates in the cleavage of the C-H bond, which is often the rate-determining step in these reactions. uva.es This "cooperating" effect eliminates the need for an external base to have a coordination site on the metal, a common challenge when using chelating ligands in C-H activation reactions. uva.es
Mechanistic studies have shown that the direct arylation of pyridine using a palladium catalyst with the bipy-6-OH ligand proceeds through a Pd(0)/Pd(II) catalytic cycle. uva.es This process is significantly faster than systems using other N-chelating ligands like phenanthroline. uva.es For instance, the direct arylation of pyridine with aryl iodides is 5-8 times faster with the Pd(OAc)2/bipy-6-OH system. uva.es
| Catalyst System | Aryl Halide | Reaction Time | Reference |
|---|---|---|---|
| Pd(OAc)2/phen | Aryl Iodide | 30-48 h | uva.es |
| Pd(OAc)2/bipy-6-OH | Aryl Iodide | 6 h | uva.es |
| Pd(OAc)2/bipy-6-OH | p-CF3C6H4I | 2 h | uva.es |
Oxidation Catalysis (e.g., Water Oxidation Catalysis, Aerobic Oxidation Reactions, Alkene Oxidation)
While direct applications of this compound in water oxidation are not extensively documented, related bipyridine derivatives have been instrumental in the development of water oxidation catalysts. Ruthenium complexes bearing 2,2′-bipyridine-6,6′-dicarboxylate (bda) ligands, which share structural similarities with deprotonated this compound, are highly efficient for water oxidation. acs.orgacs.org These catalysts are believed to operate through a bimolecular coupling pathway involving two pentavalent Ru-oxo species to form the O-O bond. acs.org The electronic properties of the bipyridine backbone play a crucial role in the catalytic activity, although the coordination environment provided by the ligand is of primary importance. acs.org Theoretical studies on related ruthenium-bipyridine complexes suggest that the bipyridine ligand can be "non-innocent," participating in the water oxidation reaction through the formation of OH-substituted transients. osti.gov
In the realm of aerobic oxidation, the tautomeric pyridine-pyridone ligand system has been shown to enable the challenging C-H hydroxylation of heterocyclic carboxylic acids using molecular oxygen as the oxidant. nih.gov A palladium(II) catalyst bearing a bidentate pyridine-pyridone ligand efficiently catalyzes this transformation. nih.gov It is proposed that the pyridone motif facilitates the C-H activation step, while the tautomerized pyridine form promotes the activation of O2. nih.gov
For alkene oxidation, copper(I) complexes with chiral bipyridine-type ligands have demonstrated promising results in the allylic oxidation of cyclic olefins, achieving good enantioselectivity and high reaction rates. durham.ac.uk
Carbon Dioxide Reduction Catalysis and Mechanistic Studies
Complexes of bipyridine derivatives are well-established catalysts for the electrochemical reduction of carbon dioxide (CO2). Rhenium and manganese tricarbonyl complexes with bipyridine ligands are known to selectively reduce CO2 to carbon monoxide (CO). acs.org The catalytic mechanism typically involves the reduction of the metal complex, followed by coordination of CO2 and subsequent protonation to yield CO and water. acs.org
The design of the bipyridine ligand is critical for enhancing the catalytic efficiency. Incorporating intramolecular Brønsted acids, such as phenol (B47542) substituents, on the bipyridine ligand can enhance the catalytic current at a moderate overpotential by providing a local proton source to facilitate the protonation of the coordinated CO2. acs.org The position and pKa of these proton-donating groups significantly influence the rate and efficiency of CO2 reduction. acs.org
| Metal Center | Ligand Feature | Effect on Catalysis | Reference |
|---|---|---|---|
| Re, Mn | Unsubstituted Bipyridine | Selective reduction of CO2 to CO | acs.org |
| Mn | Bipyridine with Phenol Substituent | Enhanced catalytic current | acs.org |
| Re, Mn | Bipyridine with Hydroxyl Groups | Potential for local protonation of bound CO2 | acs.org |
Hydrogenation and Other Redox-Active Transformations
Information on the direct application of this compound derivatives in hydrogenation catalysis is limited in the reviewed literature. However, related bipyridine ligands have been utilized in various hydrogenation reactions. tcichemicals.com Catalytic hydrogenation is a fundamental process that typically involves the addition of hydrogen across double or triple bonds, often mediated by a metal catalyst. libretexts.org Both homogeneous and heterogeneous catalysts are employed for this purpose. libretexts.org
The broader category of redox-active transformations encompasses a wide range of reactions. Iridium complexes containing bipyridine-like ligands have been shown to be redox-active, suggesting their potential in catalytic processes that involve changes in the metal's oxidation state. rsc.org Furthermore, the combination of photoredox catalysis with metal-catalyzed C-H activation, often employing ruthenium or iridium bipyridine complexes as photosensitizers, has emerged as a powerful strategy for various organic transformations. acs.org In these systems, oxygen or superoxide (B77818) ions can act as oxidants to regenerate the active catalyst. acs.org
Heterogeneous Catalysis and Surface-Immobilized Systems
The immobilization of homogeneous catalysts onto solid supports offers several advantages, including ease of catalyst recovery and reuse, and potentially enhanced stability. Bipyridine-based ligands, including by extension this compound derivatives, are amenable to immobilization on various supports.
One approach involves the synthesis of organosilica nanotubes containing 2,2'-bipyridine (B1663995) ligands within the framework. nih.govrsc.org These nanotubes can be metalated with iridium to create highly active and robust heterogeneous catalysts for C-H oxidation and borylation reactions. nih.govrsc.org The nanotube structure provides isolated active sites and facilitates the transport of substrates and products, leading to enhanced catalytic activity and durability compared to analogous homogeneous systems. nih.govrsc.org
Another strategy is the immobilization of catalysts on colloidal particles. uu.nl For instance, a ruthenium-based transfer hydrogenation catalyst has been successfully immobilized on polystyrene particles functionalized with terpyridine moieties, which are structurally related to bipyridines. uu.nl This approach allows for the preservation of catalytic activity while enabling facile separation and recycling of the catalyst. uu.nl
The anchoring of catalytically active complexes, such as fac-Re(bpy)(CO)3Cl, onto surfaces like silver has also been studied to understand the fundamentals of catalyst immobilization for applications like CO2 reduction. nih.gov
Detailed Mechanistic Investigations of Catalytic Cycles
Understanding the intricate mechanisms of catalytic cycles is paramount for the rational design of more efficient and selective catalysts. For derivatives of this compound, detailed mechanistic studies have shed light on the cooperative roles of the ligand and the metal center, revealing complex pathways that deviate from classical catalytic models. These investigations often involve the isolation and characterization of reaction intermediates, kinetic studies, and computational modeling to map out the energy landscapes of the catalytic cycle. A key finding in palladium-catalyzed reactions is the operation of a Pd(0)/Pd(II) cycle, where the this compound ligand plays a crucial role in facilitating the rate-determining C-H activation step. uva.es
Role of Radical Intermediates and Electron Transfer Pathways
While many catalytic cycles involving bipyridine-type ligands are understood through two-electron (ionic) pathways, the potential involvement of one-electron pathways, giving rise to radical intermediates, is an area of active investigation. Ligand-centered radicals can be stabilized by delocalization within the π system of the bipyridinone framework. nih.gov Such radical intermediates can arise from single-electron transfer (SET) events between the metal center and the substrate or the ligand itself. Bidentate dipyrrindiones, which are related compact oligopyrrolic platforms, have been shown to host ligand-centered radicals, suggesting that the bipyridinone scaffold could also support one-electron redox chemistry. nih.gov
Metal-Ligand Cooperativity in Catalytic Processes
A defining feature of catalysis with this compound derivatives is the concept of metal-ligand cooperativity (MLC). uva.esrsc.orgnih.gov This phenomenon occurs when the ligand is not merely a passive spectator coordinating to the metal, but an active participant in the bond-making and bond-breaking steps of the catalytic cycle. uva.es The deprotonated form of [2,2'-bipyridin]-6(1H)-one, an isomer of the title compound, has been shown to be a "truly cooperating ligand" in palladium-mediated C-H activation. uva.es
In the direct arylation of arenes, the cleavage of the C-H bond is often the rate-determining step. uva.es The most common pathway for this is the concerted metalation-deprotonation (CMD) mechanism. uva.es In this process, the deprotonated pyridinone oxygen of the coordinated ligand acts as an intramolecular base, assisting in the abstraction of a proton from the arene substrate. uva.es This creates a six-membered cyclic transition state, which significantly lowers the activation energy for the C-H cleavage compared to pathways requiring an external base. uva.es This built-in basic site on the ligand circumvents the difficulty of coordinating an external base when using chelating ligands, which often occupy all available coordination sites on the metal. uva.es
Recent studies have also explored a synergistic bimetallic palladium route, where a dual-ligand system comprising [2,2′-bipyridin]-6(1H)–one and a phosphine (B1218219) ligand (PCy₃) leads to a more active catalyst. rsc.org This system operates through two interconnected catalytic cycles: a Pd/PCy₃ cycle handles the oxidative addition and reductive elimination steps, while a Pd/[2,2′-bipyridin]-6(1H)–one system is responsible for the C-H activation via MLC. rsc.org The cycles are linked by a transmetalation step, demonstrating a sophisticated form of cooperativity between two distinct catalyst complexes. rsc.org
Influence of Ligand Structural Modifications on Catalytic Performance
The performance of a catalyst based on the this compound scaffold can be finely tuned by making structural modifications to the ligand. These modifications can alter the steric and electronic properties of the catalyst, thereby influencing its activity, selectivity, and stability. researchgate.net Strategies for modification include introducing various substituents onto the bipyridine backbone. frontiersin.org
The electronic nature of substituents has a profound impact on catalytic rates. In ruthenium-based water oxidation catalysts featuring bipyridine-type ligands, it has been demonstrated that electron-donating groups (e.g., -OEt) increase catalytic activity, while electron-withdrawing groups decrease it. nih.govresearchgate.net This effect is attributed to the modulation of the redox potential of the metal center, making it more amenable to the catalytic cycle.
| Catalyst/Ligand Modification | Type of Group | O₂ Evolution Rate (μM s⁻¹) |
| [Ru(tpy)(pic)₂(H₂O)]²⁺ | Unsubstituted | 38 |
| [Ru(EtO-tpy)(pic)₂(H₂O)]²⁺ | Electron-Donating (-OEt) | 61 |
| Data illustrates the principle of electronic modification on catalytic activity in a related Ru-based system. The rate for the catalyst with the electron-donating ethoxy group is nearly twice as high. nih.gov |
Steric hindrance is another critical factor. Bulky substituents near the metal center can shield it, potentially lowering catalytic activity by impeding substrate coordination or the formation of active intermediates. frontiersin.org However, steric bulk can also be beneficial, for instance, by promoting reductive elimination or enhancing selectivity.
In the context of palladium-catalyzed direct arylation, the coordination ability of the ligand is crucial. A study comparing various bipyridine ligands revealed a clear trend in their ability to remain coordinated to the palladium center in a coordinating solvent like pyridine. The deprotonated anionic form of the ligand, bipy-6-O⁻, proved to be a strongly coordinating ligand that efficiently cooperates in C-H bond cleavage. uva.es In contrast, the methoxy-substituted derivative, bipy-6-OMe, exhibited low coordination ability, which was correlated with its lower catalytic activity. uva.es
| Ligand | Coordination Ability Trend (in Pyridine Solvent) | Relative Catalytic Activity |
| bipy-6-OMe | Low | Low |
| bipy-6-OH | Low | High (as anion) |
| bipy | Medium | Inactive |
| bipy-4-OH | High | N/A |
| phen | Very High | Inactive |
| bipy-6-O⁻ | Very High | High |
| This table summarizes the relative coordination ability of different bipyridine ligands and their performance in the Pd-catalyzed direct arylation of pyridine. High coordination ability alone does not guarantee catalytic activity; the cooperative functionality of the 6-OH group (as the 6-O⁻ anion) is essential. uva.es |
Advanced Materials Science and Emerging Applications of 2h 1,2 Bipyridin 2 One Systems
Photophysical Properties and Luminescence in Metal Complexes
The incorporation of the 2H-[1,2'-Bipyridin]-2-one ligand into metal complexes gives rise to a rich and tunable range of photophysical properties. These properties are fundamentally governed by the electronic transitions that occur upon photoexcitation, which are heavily influenced by the nature of the metal center, the ligand itself, and the surrounding solvent environment. The presence of the pyridone moiety, compared to the parent 2,2'-bipyridine (B1663995) (bpy), introduces modifications to the electronic structure, affecting the energies of the frontier molecular orbitals and, consequently, the luminescence characteristics of the resulting complexes.
Metal-to-Ligand Charge Transfer (MLCT) and Ligand-to-Ligand Charge Transfer (LLCT) States
The luminescence of transition metal complexes containing bipyridyl ligands is often dominated by Metal-to-Ligand Charge Transfer (MLCT) transitions. wikipedia.org In an MLCT process, absorption of a photon promotes an electron from a high-energy, metal-centered d-orbital to a low-energy π* anti-bonding orbital localized on the ligand. mdpi.com This creates an excited state, often with a significant lifetime, from which luminescence (phosphorescence) can occur. For complexes of this compound, the π* orbitals of the bipyridinone system serve as the acceptor orbitals for this charge transfer.
The energy of the MLCT state, and thus the color of the emitted light, can be systematically tuned. Key strategies include:
Ligand Modification: Introducing electron-withdrawing or -donating substituents to the bipyridinone backbone can lower or raise the energy of the π* orbitals, respectively. osti.gov The pyridone group itself influences the electronic properties compared to a standard pyridine (B92270) ring.
Metal Center: The choice of metal is critical. Second and third-row transition metals like Ruthenium(II) and Iridium(III) form complexes with long-lived MLCT states, whereas many first-row transition metal (e.g., Iron(II)) complexes suffer from low-lying, non-emissive metal-centered (MC) states that rapidly quench the MLCT luminescence. mdpi.comrsc.org However, careful ligand design, such as using strong field ligands, can raise the energy of these quenching MC states to favor MLCT emission. mdpi.com
In certain cases, particularly with ligands bearing multiple distinct electronic domains, Ligand-to-Ligand Charge Transfer (LLCT) states can be observed. For instance, in a Ru(II) complex with a dihydrazone of 2,6-diacetylpyridine (B75352) bipyridyl-type ligand, the highest occupied molecular orbital (HOMO) was localized on the dihydrazone part, leading to an L(π)–bpy(π*) charge transfer state upon excitation. rsc.org For a this compound complex, if additional chromophoric or redox-active units were appended, similar LLCT transitions could become prominent, where an electron is excited from one part of the ligand system to another.
| Complex Type | Transition Type | Key Influencing Factors | Typical Metal Centers | Reference |
|---|---|---|---|---|
| [M(bipyridinone)nLx]z+ | MLCT (d → π) | Metal d-orbital energy, Ligand π orbital energy, Solvent polarity | Ru(II), Re(I), Ir(III) | wikipedia.orgmdpi.com |
| [Ru(bpy)2(L)]2+ (L=dihydrazone of 2,6-diacetylpyridine) | LLCT (L(π) → bpy(π*)) | Presence of electronically distinct ligand components | Ru(II) | rsc.org |
Quantum Yield and Excited State Lifetime Optimization
The efficiency of the luminescence process is characterized by the quantum yield (Φ), which is the ratio of photons emitted to photons absorbed. The excited state lifetime (τ) is the average time the complex remains in the excited state before returning to the ground state. For applications in sensing, imaging, and photocatalysis, maximizing both Φ and τ is often a primary goal.
Optimization of these parameters involves several strategies:
Suppressing Non-radiative Decay: The primary competition to luminescence is non-radiative decay, often through thermal deactivation via low-lying metal-centered (MC) states. Increasing the ligand field strength, for example by using strongly σ-donating ligands, can increase the energy gap between the emissive MLCT state and the MC states, thereby reducing the rate of non-radiative decay and increasing both quantum yield and lifetime. mdpi.com
Structural Rigidity: Incorporating rigid structural elements into the ligand framework can reduce vibrational modes that contribute to non-radiative decay pathways. This rigidity minimizes the distortion of the complex in the excited state, leading to enhanced luminescence.
Heavy Atom Effect: The choice of metal ion can enhance the rate of intersystem crossing from the initial singlet excited state to the emissive triplet state, which is crucial for phosphorescence. cam.ac.uktum.de
For example, certain Rhenium(I) metal–ligand complexes have been shown to exhibit exceptionally high quantum yields (>0.7) and long lifetimes (>10 µs) in fluid solutions at room temperature. nih.gov These desirable properties are attributed to a well-shielded excited state that is less susceptible to quenching. nih.gov
| Complex Example | Excited State Lifetime (τ) | Quantum Yield (Φ) | Solvent/Medium | Reference |
|---|---|---|---|---|
| [Re(bcp)(CO)3(4-COOHPy)]+ | > 10 µs | > 0.7 | Air-equilibrated glycerol | nih.gov |
| [Re(bcp)(CO)3(4-COOHPy)]+-PE conjugate | 2.54 µs | 0.13 | DPPG vesicles in aqueous solution | nih.gov |
Electrochemical Properties and Redox Chemistry for Energy Conversion and Storage
The electrochemical behavior of this compound complexes is central to their application in energy conversion and storage technologies. The bipyridine framework is known for its ability to accept and stabilize electrons, making its complexes electrochemically active. wikipedia.org The redox processes can involve both the metal center and the ligand system, offering a versatile platform for designing molecules with specific electrochemical potentials and multi-electron transfer capabilities.
Ligand-Centered and Metal-Centered Redox Processes
A key feature of bipyridine-type ligands is their "redox non-innocence," meaning the ligand actively participates in the redox chemistry of the complex. nih.gov While the metal center can undergo oxidation or reduction (e.g., Ru(II) ↔ Ru(III)), the ligand itself can also accept electrons into its low-lying π* orbitals. In many bipyridine complexes, particularly of iron, multiple reduction events are observed that are localized on the ligands rather than the metal. nih.govacs.org
For an iron complex with a bipyridine-diimine (BDI) ligand, an electron-transfer series spanning five distinct oxidation states was demonstrated, with the ligand cycling through four different oxidation states ([BDI]⁰ ↔ [BDI]³⁻) while the iron center was only involved in the M(II) ↔ M(III) process. acs.org This ability to store multiple electrons on the ligand is highly desirable for applications like redox flow batteries, as it can increase the energy density of the system.
The specific redox potentials are tuned by the electronic properties of the ligand. The pyridone moiety in this compound, with its distinct electronic character compared to pyridine, would be expected to shift the redox potentials of the complex relative to its parent bpy analogue.
| Complex/Ligand Type | Redox Process | Key Characteristic | Reference |
|---|---|---|---|
| [Fe(Tpy)2]n | Ligand-centered reductions | Tpy ligand is "redox non-innocent" and responsible for three of four reduction steps. | nih.gov |
| [Fe(BDI)(OTf)2] | Ligand- and metal-centered | System spans five oxidation states; ligand undergoes a 3-electron reduction. | acs.org |
| (pyrox)Ni Complexes | Ligand- or metal-centered | Location of radical (ligand vs. metal) depends on other ligands and coordination number. | nih.gov |
Electrocatalytic Applications
The rich redox chemistry of bipyridine-based metal complexes makes them promising candidates for electrocatalysis. They can act as molecular catalysts for crucial energy-related reactions, such as the hydrogen evolution reaction (HER) and the oxidation of water.
For example, a molecular nickel(II) complex bearing a 2,2'-bipyridine-based N₂O₂ ligand framework has been reported as an efficient electrocatalyst for the HER. rsc.orgrsc.orgresearchgate.net This complex achieved a high Faradaic efficiency for H₂ production (94 ± 8%) with significant turnover frequencies, demonstrating the potential of earth-abundant metals in these applications. rsc.orgrsc.org Similarly, ruthenium complexes with 2,2'-bipyridine-6,6'-dicarboxylate (bda) ligands are among the most prominent molecular catalysts for water oxidation, a key reaction for producing renewable fuels. acs.org The electronic properties of the bda ligand backbone are crucial for the catalytic activity. acs.org
Complexes of this compound could be explored in similar catalytic cycles, where the ligand framework stabilizes the necessary metal oxidation states and facilitates substrate binding and activation.
Sensing Applications (e.g., Metal Ion Sensing, Anion Sensing)
The ability of the this compound ligand to chelate metal ions, combined with the potential for luminescence, makes its complexes excellent candidates for chemical sensors. The binding of a target analyte (a specific metal ion or anion) to the complex can induce a measurable change in its photophysical or electrochemical properties, allowing for detection.
A common sensing mechanism is "turn-on" fluorescence. In this design, the free ligand or its complex is non-luminescent or weakly emissive. Upon binding to the target analyte, a conformational change or suppression of a quenching pathway (like photoinduced electron transfer, PET) leads to a dramatic increase in fluorescence intensity. A pyrene-appended bipyridine hydrazone ligand, for instance, was shown to be a highly selective and sensitive turn-on sensor for Cu²⁺ ions in aqueous media and living cells. rsc.orgrsc.org The free ligand was non-fluorescent, but upon complexation with Cu²⁺, a strong emission at 466 nm was observed. rsc.org
Luminescent lanthanide complexes are particularly powerful for sensing applications due to their sharp, line-like emission bands and long luminescence lifetimes, which allow for time-gated detection to eliminate background fluorescence. nih.gov Bipyridine-based ligands have been incorporated into lanthanide complexes for the selective sensing of anions. The binding of an anion (e.g., nitrate (B79036), chloride, fluoride) to the lanthanide center displaces solvent molecules and alters the coordination environment, leading to a significant enhancement of the metal-centered luminescence. nih.gov For a Eu³⁺ complex with a bis-bipyridine-phosphine-oxide ligand, the addition of nitrate anions resulted in an 11-fold increase in luminescence intensity. nih.gov
| Sensor System | Target Analyte | Sensing Mechanism | Detection Limit | Reference |
|---|---|---|---|---|
| Pyrene-appended bipyridine hydrazone (HL) | Cu2+ | Turn-on fluorescence (λem = 466 nm) | 2.5 ppb | rsc.org |
| Eu(PhP(O)(bipy)2)3 | NO3-, Cl-, F- | Luminescence enhancement (11-fold for NO3-) | Not specified | nih.gov |
| Nafion film with 2,2'-bipyridine | Fe2+ | Spectroelectrochemical (absorbance change upon oxidation) | Not specified | nih.gov |
| Tribond bridged bipyridine complex | Cu2+ | Optical fiber interferometry | 3.03 µM | inoe.ro |
Photochemistry and Photophysics in Functional Materials (e.g., light-induced ligand release)
The unique structural and electronic properties of this compound, which combines a pyridone and a pyridine ring, suggest its potential as a photosensitive component in functional materials. While direct research on the photochemistry and photophysics of this specific compound is limited, the well-documented behaviors of its constituent moieties, 2-pyridone and bipyridine, provide a strong foundation for understanding its potential applications, particularly in the realm of light-induced ligand release.
The core principle behind light-induced ligand release involves the absorption of a photon by a molecule, leading to an excited electronic state. This excited state can have a significantly different electron distribution and reactivity compared to the ground state. In the context of functional materials, this altered reactivity can be harnessed to trigger the cleavage of a chemical bond, resulting in the controlled release of a specific molecule or "ligand."
In systems based on this compound, the bipyridine-like portion of the molecule can coordinate with a metal center, forming a stable complex. The pyridone portion, with its distinct electronic characteristics, can influence the photophysical properties of the entire system. Upon irradiation with light of a specific wavelength, the complex can be excited to a metal-to-ligand charge transfer (MLCT) state. In this state, an electron is effectively moved from the metal to the ligand. This redistribution of electron density can weaken the bonds between the metal and the ligands.
If the energy of the absorbed photon is sufficient, it can populate a dissociative excited state, leading to the cleavage of a metal-ligand bond and the subsequent release of a ligand. The efficiency of this process, known as the quantum yield of photorelease, is a critical parameter for practical applications.
Detailed research into related ruthenium(II) polypyridyl complexes has shown that the efficiency of light-induced ligand exchange is influenced by the energy barrier for populating ligand-field excited states from the initial MLCT state. digitellinc.com For instance, in some Ru(II)-terpyridine complexes, nitrile photodissociation occurs without the need to populate a higher-energy ligand-field state. digitellinc.com This suggests that careful tuning of the electronic properties of the ligands, such as by incorporating a pyridone moiety, could provide a mechanism to control the photochemical reactivity.
The photophysical properties of related bipyridine compounds, such as absorption and emission wavelengths, are crucial for designing light-responsive materials. The table below presents hypothetical photophysical data for a functional material based on a this compound metal complex, illustrating the type of parameters that would be important for its characterization.
| Property | Value |
| Absorption Maximum (λ_abs) | 450 nm |
| Molar Absorptivity (ε) | 15,000 M⁻¹cm⁻¹ |
| Emission Maximum (λ_em) | 620 nm |
| Excited State Lifetime (τ) | 200 ns |
| Quantum Yield of Release | 0.15 |
This is a hypothetical data table for illustrative purposes, based on typical values for related metal-bipyridine complexes.
The absorption maximum indicates the wavelength of light that is most effectively absorbed to initiate the photochemical process. The excited-state lifetime is a measure of how long the molecule remains in its excited state, which is a key factor in determining whether a chemical reaction can occur before the molecule returns to its ground state. The quantum yield of release quantifies the efficiency of the ligand release process per photon absorbed.
Future Directions and Outlook in 2h 1,2 Bipyridin 2 One Research
Exploration of Unconventional Synthetic Pathways and Sustainable Synthesis
Future synthetic research will likely pivot towards more sustainable and efficient methods for preparing 2H-[1,2'-Bipyridin]-2-one derivatives. mdpi.comnih.gov The principles of green chemistry, such as the use of environmentally benign solvents, solvent-free reaction conditions, and energy-efficient processes, are becoming increasingly important. mdpi.comnih.gov One promising avenue is the adoption of flow chemistry, which offers enhanced safety, scalability, and control over reaction parameters, as demonstrated in the synthesis of related strained heterocyclic compounds. nih.gov
Design and Discovery of Novel Coordination Architectures and Multi-nuclear Complexes
The 2,2'-bipyridine (B1663995) scaffold, a core component of this compound, is renowned for its versatile role as a ligand in coordination chemistry. nih.govresearchgate.net Future research will undoubtedly focus on leveraging the unique electronic and steric properties of this compound and its derivatives to create novel coordination complexes. wikipedia.orgbiointerfaceresearch.com There is significant potential for the design of multi-nuclear complexes where the bipyridinone ligand can act as a bridging unit, leading to intricate and functionally diverse supramolecular assemblies. researchgate.net
The exploration of different metal centers and the introduction of various functional groups onto the bipyridinone framework will enable the fine-tuning of the electronic, optical, and magnetic properties of the resulting complexes. wikipedia.orgcmu.edu This could lead to the development of new catalysts, sensors, and materials with tailored functionalities. The ability of substituted bipyridines to form stable complexes with a wide range of transition metals suggests that this compound derivatives will be valuable building blocks in the construction of complex coordination polymers and metal-organic frameworks (MOFs). wikipedia.orgnih.gov
Predictive Modeling and High-Throughput Screening via Advanced Computational Chemistry
Advanced computational chemistry and high-throughput screening (HTS) are set to revolutionize the discovery and optimization of this compound derivatives for various applications. nih.govnih.gov Density Functional Theory (DFT) calculations can be employed to predict the geometric and electronic properties of novel derivatives and their metal complexes, guiding synthetic efforts towards molecules with desired characteristics. mdpi.com This predictive modeling can help in understanding reaction mechanisms and the stability of different isomers, saving significant experimental time and resources.
High-throughput screening techniques will be instrumental in rapidly evaluating large libraries of this compound derivatives for specific biological activities or material properties. researchgate.netclinpractice.ru Miniaturized and automated platforms can perform thousands of experiments on a microscale, accelerating the identification of lead compounds for drug discovery or optimal conditions for chemical reactions. scienceintheclassroom.org The integration of HTS with computational screening will create a powerful workflow for the efficient discovery of new functional molecules based on the this compound scaffold.
Integration of this compound Derivatives into Complex Functional Materials
The unique properties of 2,2'-bipyridine-based compounds make them excellent candidates for incorporation into advanced functional materials. researchgate.net Future research will likely explore the integration of this compound derivatives into polymers, nanoparticles, and other material matrices. The resulting hybrid materials could exhibit novel electronic, optical, or catalytic properties.
For instance, metal complexes of this compound derivatives could be immobilized on solid supports to create heterogeneous catalysts with enhanced stability and recyclability. The inherent luminescence of certain bipyridine metal complexes also suggests potential applications in organic light-emitting diodes (OLEDs) and chemical sensors. wikipedia.org The ability to functionalize the bipyridinone core allows for covalent attachment to polymer backbones, leading to new materials with tailored mechanical and photophysical properties. The continued exploration of these avenues will undoubtedly expand the practical applications of the this compound chemical class.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 2H-[1,2'-Bipyridin]-2-one derivatives, and how do reaction conditions influence product yield?
- Answer : Transition metal-catalyzed coupling reactions are widely employed. For example, rhodium(III)-catalyzed C–H alkynylation with propargyl alcohols yields imidazo[1,2-a:3,4-a']dipyridinium derivatives . Steric and electronic effects of substituents on the bipyridinone scaffold significantly impact reactivity. Optimization of catalysts (e.g., Rh(III)/Rh(I) cycles) and additives (e.g., Zn(OTf)₂ for Lewis acid activation) is critical for achieving high yields (>80%) . Copper-mediated tandem reactions are also effective for annulation processes .
Q. How can spectroscopic techniques validate the structural integrity of this compound derivatives?
- Answer : ¹H NMR is essential for confirming regioselectivity in substituted derivatives, with characteristic shifts for aromatic protons (δ 6.5–8.5 ppm) and lactam carbonyl groups (δ ~160 ppm in ¹³C NMR). ESI-MS provides molecular ion peaks consistent with calculated masses, while FTIR confirms lactam C=O stretches (~1700 cm⁻¹). Elemental analysis (C, H, N) should match theoretical values within ±0.3% .
Q. What are the key challenges in achieving regioselective functionalization of the bipyridinone core?
- Answer : Competing C–H activation sites (e.g., ortho vs. para positions) require careful selection of directing groups and catalysts. For example, Rhodium catalysts favor ortho-alkynylation when paired with propargyl alcohols , while steric hindrance from bulky substituents may redirect reactivity to less sterically encumbered positions .
Advanced Research Questions
Q. How do electronic effects of substituents influence the catalytic C–H functionalization of this compound in heterocyclic annulation reactions?
- Answer : Electron-withdrawing groups (e.g., –CF₃) enhance electrophilicity at the lactam carbonyl, facilitating nucleophilic attack during annulation. Conversely, electron-donating groups (e.g., –OCH₃) stabilize intermediates but may reduce reactivity in Rh(III)-catalyzed systems. Mechanistic studies using deuterium labeling and DFT calculations are recommended to map electronic effects .
Q. What strategies resolve contradictions in spectroscopic data for structurally similar bipyridinone derivatives?
- Answer : Overlapping NMR signals in crowded aromatic regions can be addressed via 2D NMR (e.g., COSY, HSQC) to assign coupling patterns. For isomers, X-ray crystallography provides unambiguous confirmation. Discrepancies in mass spectra may arise from fragmentation artifacts, necessitating high-resolution MS (HRMS) for validation .
Q. How can bipyridinone derivatives be tailored for specific biological targets, such as PCSK9 or GPR139?
- Answer : Structure-activity relationship (SAR) studies highlight the importance of substituents at the 6'-position for PCSK9 inhibition (e.g., cyclopentylamino groups enhance binding affinity) . For GPR139 antagonism, 3-((1H-pyrazol-4-yl)methyl) substitutions improve selectivity and blood-brain barrier penetration . Computational docking and in vitro assays (e.g., SPR, ELISA) are critical for iterative optimization.
Q. What are the limitations of current catalytic systems for bipyridinone-based heterocycle synthesis, and how can they be addressed?
- Answer : Rhodium catalysts often require stoichiometric oxidants (e.g., Cu(OAc)₂), increasing costs and waste. Recent advances in photoredox catalysis or electrochemical methods offer greener alternatives. Additionally, substrate scope limitations (e.g., poor reactivity with electron-deficient alkenes) necessitate catalyst redesign, such as employing bimetallic systems (Co/Cu) for broader applicability .
Methodological Guidelines
Q. What experimental protocols ensure reproducibility in bipyridinone synthesis?
- Answer : Document reaction parameters rigorously:
- Catalyst loading (e.g., 5 mol% Rh(III)), temperature (80–120°C), and solvent (DMF or toluene).
- Purification via column chromatography (silica gel, hexane/EtOAc gradients).
- Purity validation by HPLC (>95%) and melting point consistency (±2°C) .
Q. How should researchers handle bipyridinone intermediates with potential toxicity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
